Berninamycin A
Description
Unii-M2B3X4HA2W has been reported in Streptomyces bernensis and Streptomyces with data available.
structure for this compound
Structure
2D Structure
Properties
IUPAC Name |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFFHXXVDGAVPH-DKFXDEMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H51N15O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58798-97-3 | |
| Record name | Berninamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERNINAMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin and Isolation of Berninamycin A from Streptomyces bernensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin A is a potent thiopeptide antibiotic first discovered from the fermentation broth of Streptomyces bernensis.[1] This technical guide provides an in-depth overview of the origin, biosynthesis, and detailed methodologies for the isolation and purification of this compound. Quantitative data is summarized, and experimental workflows are visualized to facilitate a comprehensive understanding for research and development purposes.
Introduction
This compound belongs to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs), characterized by a complex macrocyclic structure containing a pyridine core and multiple thiazole and oxazole rings.[2][3] These structural features are crucial for its biological activity, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] Its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a compound of significant interest for antibiotic drug development. While originally isolated from Streptomyces bernensis, this compound and its analogs have also been identified in other actinomycetes, such as Streptomyces atroolivaceus and the novel species Streptomyces terrae.
Biosynthesis and Origin
The genetic blueprint for this compound production in Streptomyces bernensis is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster, spanning approximately 12.9 kb, contains 11 open reading frames designated berA through berJ.
The biosynthesis initiates with the ribosomal synthesis of a precursor peptide, BerA. This prepeptide consists of a 31-amino acid leader peptide and a 16-amino acid core peptide. The core peptide undergoes extensive post-translational modifications, including dehydration and cyclization reactions, to form the characteristic heterocyclic rings and the 35-atom macrocycle of the mature antibiotic. The leader peptide is subsequently cleaved to yield the active this compound.
Quantitative Data
The production of this compound and its naturally occurring analogs can vary between different producer strains and fermentation conditions. The following table summarizes key quantitative data for this compound and some of its minor variants.
| Compound | Producing Organism | Molecular Formula | Molecular Weight (Da) | Relative Abundance/Yield | Reference |
| This compound | Streptomyces bernensis | C₅₁H₅₁N₁₅O₁₅S | 1145.34 | Major Product | |
| This compound | Streptomyces atroolivaceus | C₅₁H₅₁N₁₅O₁₅S | 1145.34 | 19 µg/mg (wet weight) | |
| Berninamycin B | Streptomyces bernensis | Not specified | Not specified | 1.5% of this compound | |
| Berninamycin C | Streptomyces bernensis | Not specified | Not specified | Trace amount | |
| Berninamycin D | Streptomyces bernensis | Not specified | Not specified | ~1.0% of this compound | |
| Berninamycin E | Streptomyces atroolivaceus | C₅₁H₅₃N₁₅O₁₅S | Not specified | Not specified |
Experimental Protocols
Fermentation of Streptomyces bernensis
A detailed protocol for the large-scale production of this compound is outlined below:
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Inoculum Preparation: Initiate a starter culture of Streptomyces bernensis UC 5144 (NRRL 3575) in a suitable liquid medium, such as LB broth, and incubate for 3 days.
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Large-Scale Fermentation: Use the starter culture to inoculate a larger volume of fermentation medium (e.g., 5 liters) in a fermentor.
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Fermentation Conditions: Maintain the pH of the culture at 7.0 and ensure an excess of dissolved oxygen throughout the fermentation period. The incubation is typically carried out at 30°C for a period of 6 to 8 days.
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Monitoring: Monitor the production of the antibiotic periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
The following protocol details the isolation of this compound from the fermentation culture:
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Cell Harvesting: After the fermentation period, harvest the mycelial biomass by centrifugation.
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Extraction: Extract the cell pellets with an organic solvent such as acetone or an acetonitrile:water mixture (50:50).
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Concentration: Concentrate the crude extract under reduced pressure to remove the organic solvent.
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Initial Purification: The aqueous residue can be subjected to open column chromatography using a hydrophobic resin, eluting with a stepwise gradient of methanol (e.g., 20%, 60%, and 100% methanol).
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Final Purification: The fractions containing this compound are then pooled and subjected to preparative scale reverse-phase HPLC to obtain the pure compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway Overview
Caption: Overview of the this compound biosynthetic pathway.
References
Berninamycin A: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a potent thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. As a member of the thiopeptide class, it possesses a unique and complex macrocyclic structure containing several modified amino acids, including thiazole and oxazole rings. This intricate architecture is biosynthetically derived from a ribosomally synthesized precursor peptide that undergoes extensive post-translational modifications. This compound exhibits significant antimicrobial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis. Its novel mechanism of action and complex structure have made it a subject of interest for both academic research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound.
Chemical Structure and Physicochemical Properties
This compound is a macrocyclic peptide with a complex arrangement of modified amino acid residues. Its structure is characterized by a 35-atom macrocycle that includes a 2-oxazolyl-3-thiazolyl-pyridine core.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | --INVALID-LINK-- |
| Molecular Weight | 1146.1 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMF and DMSO; moderately soluble in ethanol. | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of protein synthesis in Gram-positive bacteria. Its mechanism of action is similar to that of the well-characterized thiopeptide antibiotic, thiostrepton. This compound targets the 50S ribosomal subunit, where it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2] This binding event interferes with the function of the ribosomal A site, thereby disrupting the elongation phase of protein synthesis.[1][2]
Antimicrobial Spectrum
| Bacterial Strain | Representative Thiopeptide MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 1.0 |
| Bacillus subtilis | 0.06 - 0.5 |
| Enterococcus faecalis | 0.25 - 2.0 |
Note: These values are representative and may vary depending on the specific thiopeptide and the bacterial strain tested.
Experimental Protocols
Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from Streptomyces bernensis fermentation cultures, based on common methods for thiopeptide antibiotics.
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Fermentation: Streptomyces bernensis is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) under aerobic conditions at 28-30°C for 5-7 days.
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Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as acetone or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Preliminary Purification: The crude extract is subjected to column chromatography on a hydrophobic resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water. Fractions are monitored for antibacterial activity.
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High-Performance Liquid Chromatography (HPLC) Purification: Active fractions are pooled, concentrated, and further purified by reversed-phase HPLC.
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Column: C18, 5 µm, 4.6 x 250 mm
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
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Mobile Phase B: Acetonitrile with 0.1% TFA
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Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 220 nm and 270 nm
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Fractions corresponding to the peak of this compound are collected and lyophilized.
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Structure Elucidation
The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF) is used to determine the exact molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR: Provides information on the number and types of protons in the molecule.
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¹³C NMR: Provides information on the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular structure.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments.
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-
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
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Preparation of Antibiotic Dilutions: A stock solution of this compound in DMSO is prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
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Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plate is incubated at 37°C for 18-24 hours.
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Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow for this compound Isolation and Characterization
Caption: Experimental workflow for the isolation and characterization of this compound.
Biosynthesis Pathway of this compound
References
Berninamycin A: A Macrocyclic Thiopeptide Antibiotic with Potent Activity Against Gram-Positive Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic belonging to the thiopeptide class. Characterized by a unique 35-membered macrocyclic scaffold containing a distinctive 2-oxazolyl-3-thiazolyl-pyridine core, this compound exhibits potent inhibitory activity against a range of Gram-positive bacteria. Its mechanism of action involves the specific targeting of the bacterial ribosome, leading to the cessation of protein synthesis. This technical guide provides a comprehensive overview of this compound, encompassing its structure, mechanism of action, biosynthesis, and antibacterial spectrum. Detailed experimental protocols and visualizations are included to facilitate further research and development of this promising antibiotic scaffold.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiopeptide antibiotics, a class of sulfur-rich, highly modified macrocyclic peptides, have emerged as a promising source of new antibacterial agents due to their potent activity against multi-drug resistant Gram-positive pathogens. This compound, produced by the actinomycete Streptomyces bernensis, is a notable member of this class. Its complex molecular architecture and specific mode of action make it an attractive candidate for further investigation and therapeutic development. This document aims to provide a detailed technical resource for professionals engaged in the study and development of novel antibiotics.
Molecular Structure and Properties
This compound is a macrocyclic peptide with the chemical formula C₅₁H₅₁N₁₅O₁₅S. Its structure is distinguished by a 35-membered ring that embeds a 2-oxazolyl-3-thiazolyl-pyridine core. This core is crucial for its biological activity. The macrocycle is further decorated with several modified amino acids, including dehydroalanine and β-hydroxyvaline.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S |
| Molecular Weight | 1146.1 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO, moderately soluble in ethanol |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] Its primary target is the 50S ribosomal subunit, where it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[2] This binding event obstructs the function of the ribosomal A site, a critical location for the binding of aminoacyl-tRNA during peptide elongation. By interfering with this process, this compound effectively halts the translation of messenger RNA (mRNA) into proteins, leading to bacterial growth inhibition and cell death.
Signaling Pathway of this compound's Ribosomal Inhibition
The following diagram illustrates the key steps in the mechanism of action of this compound.
Antibacterial Spectrum
This compound demonstrates potent activity primarily against Gram-positive bacteria. While comprehensive data is limited, available information indicates its efficacy against several clinically relevant species.
Table 2: Minimum Inhibitory Concentrations (MIC) of a this compound-like Thiopeptide
| Bacterial Strain | MIC (µg/mL) |
| Micrococcus luteus MTCC 106 | 50 |
| Enterococcus faecium MTCC 789 | 60 |
| Listeria monocytogenes MTCC 839 | 60 |
| Enterococcus faecalis MTCC 439 | 70 |
| Streptococcus oralis MTCC 2696 | 70 |
| Bacillus subtilis MTCC 121 | 70 |
| Staphylococcus aureus MTCC 1430 | 90 |
Note: Data is for a closely related thiopeptide and serves as an indicator of potential this compound activity.
Biosynthesis
This compound is a product of ribosomal synthesis followed by extensive post-translational modifications. The biosynthetic pathway is orchestrated by a dedicated gene cluster, designated as the ber cluster, found in Streptomyces bernensis. This cluster contains the structural gene (berA) encoding a precursor peptide, along with genes for the enzymes responsible for the intricate modifications that lead to the final active antibiotic.
The Berninamycin Biosynthetic Gene Cluster
The ber gene cluster (berA-J) spans approximately 12.9 kb and contains 11 open reading frames (ORFs). The functions of some of these genes have been elucidated and are crucial for the formation of the characteristic thiopeptide scaffold.
Table 3: Genes in the this compound Biosynthetic Cluster and Their Putative Functions
| Gene | Putative Function |
| berA | Encodes the precursor peptide. |
| berB/C | Lantipeptide-like dehydratases for dehydroalanine/dehydrobutyrine formation. |
| berD | Putative pyridine-forming enzyme. |
| berE1/E2 | McbC-like dehydrogenases involved in thiazole/oxazole synthesis. |
| berG1/G2 | YcaO-type cyclodehydratases for thiazole/oxazole synthesis. |
| berH | Cytochrome P450 likely involved in hydroxylation of a valine residue. |
| berI | Homologous to NocA/NosA, likely involved in C-terminal amide formation. |
| berJ | 23S rRNA methyltransferase, conferring self-resistance to the producing organism. |
Biosynthetic Pathway of this compound
The biosynthesis begins with the ribosomal synthesis of the BerA precursor peptide. This peptide consists of a leader peptide, which guides the modification enzymes, and a core peptide that is ultimately transformed into this compound. A series of enzymatic reactions, including dehydration, cyclization, oxidation, and cleavage, are then carried out by the "Ber" enzymes to construct the mature antibiotic.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces Culture
This protocol provides a general workflow for the extraction and purification of this compound from a culture of a producing Streptomyces strain.
Methodology:
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Cultivation: Inoculate a suitable production medium with a high-yielding Streptomyces strain (e.g., S. bernensis or S. atroolivaceus) and incubate under optimal conditions for antibiotic production.
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Extraction: After the fermentation period, harvest the culture broth and mycelium. Extract the bioactive compounds using an organic solvent such as acetone or ethyl acetate.
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Concentration: Remove the organic solvent from the extract under reduced pressure to obtain a crude extract.
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Preliminary Purification: Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20. Elute with a gradient of solvents to separate compounds based on polarity.
-
Fraction Collection and Bioassay: Collect fractions and test their antibacterial activity against a sensitive indicator strain (e.g., Bacillus subtilis) to identify the fractions containing this compound.
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Final Purification: Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound.
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Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Protein Synthesis Inhibition Assay
This assay is used to determine the ability of this compound to inhibit bacterial protein synthesis in a cell-free system.
Methodology:
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Preparation of Cell-Free Extract (S30 Extract):
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Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.
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Harvest the cells by centrifugation and wash them with a suitable buffer.
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Lyse the cells by sonication or high-pressure homogenization.
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Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant containing ribosomes and other translational machinery.
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-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, a buffer system with essential ions (e.g., Mg²⁺, K⁺), amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), an energy source (ATP and GTP), and a template mRNA (e.g., luciferase mRNA).
-
Add varying concentrations of this compound to the reaction mixtures. Include a positive control (another known protein synthesis inhibitor like chloramphenicol) and a negative control (solvent vehicle).
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Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measurement of Protein Synthesis:
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Stop the reactions by adding a precipitating agent like trichloroacetic acid (TCA).
-
Collect the precipitated proteins on a filter membrane.
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Wash the filters to remove unincorporated radiolabeled amino acids.
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Measure the radioactivity of the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of newly synthesized protein.
-
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Data Analysis:
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Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the negative control.
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Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
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Total Synthesis
The total chemical synthesis of this compound has not been reported in the literature to date. The complex macrocyclic structure with multiple chiral centers and modified amino acids presents a significant challenge for synthetic chemists. However, the synthesis of fragments and analogues of other thiopeptide antibiotics has been achieved, often employing strategies that mimic aspects of their biosynthesis, such as hetero-Diels-Alder reactions to form the central pyridine core. The development of a total synthesis for this compound would be a significant achievement, enabling the production of analogues with potentially improved pharmacological properties.
Conclusion and Future Directions
This compound represents a compelling macrocyclic thiopeptide antibiotic with a potent and specific mechanism of action against Gram-positive bacteria. Its unique structural features and ribosomal target make it a valuable scaffold for the development of new therapeutics to combat antibiotic resistance. Future research should focus on:
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Comprehensive Evaluation of Antibacterial Spectrum: Determining the MIC values of pure this compound against a broad panel of clinically relevant and drug-resistant Gram-positive pathogens.
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Elucidation of the Complete Biosynthetic Pathway: Characterizing the function of all enzymes in the ber gene cluster to enable biosynthetic engineering approaches for the production of novel analogues.
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Total Synthesis and Analogue Development: Achieving the total chemical synthesis of this compound to facilitate structure-activity relationship (SAR) studies and the creation of derivatives with enhanced efficacy, solubility, and pharmacokinetic properties.
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In Vivo Efficacy and Preclinical Studies: Evaluating the therapeutic potential of this compound and its promising analogues in animal models of infection.
By addressing these key areas, the scientific community can unlock the full potential of this compound as a next-generation antibiotic.
References
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Berninamycin A on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin A, a member of the thiopeptide class of antibiotics, exhibits potent activity against Gram-positive bacteria by specifically targeting and inhibiting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism underpinning the inhibitory action of this compound. We will dissect its interaction with the bacterial ribosome, detail the experimental methodologies used to elucidate this mechanism, present key quantitative data, and visualize the involved pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.
Introduction
The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue for such development. This compound, produced by Streptomyces bernensis, is a characteristic member of this family, known for its potent inhibition of protein synthesis in Gram-positive bacteria.[1][2][3] Understanding its precise mechanism of action is crucial for its potential therapeutic application and for the rational design of new derivatives with improved properties.
The Molecular Target: The 50S Ribosomal Subunit
The primary molecular target of this compound within the bacterial cell is the large (50S) ribosomal subunit, a key component of the protein synthesis machinery.[4][5]
Binding Site Specificity
Experimental evidence has pinpointed the binding site of this compound to a specific region on the 50S subunit. It interacts with a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding pocket is located in a functionally critical area of the ribosome known as the GTPase-associated center, which is involved in the recruitment of translational GTPase factors such as elongation factor G (EF-G) and elongation factor Tu (EF-Tu). The action of this compound is closely related to that of another well-characterized thiopeptide, thiostrepton, which binds to the same ribosomal region.
Mechanism of Inhibition of Protein Synthesis
Upon binding to the 23S rRNA-L11 complex, this compound disrupts the normal progression of the elongation cycle of protein synthesis. Its inhibitory effects are multifaceted, affecting several functions associated with the ribosomal A site (aminoacyl-tRNA binding site).
The binding of this compound is thought to induce a conformational change in the ribosome that interferes with the productive binding and function of elongation factors. More specifically, the presence of the antibiotic may sterically hinder the association of these factors with the ribosome or allosterically prevent the necessary conformational rearrangements required for their function. Early studies suggested that this compound's interaction occurs after the formation of the peptide bond and may interfere with one of the subsequent steps, such as:
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tRNA release: Preventing the departure of the deacylated tRNA from the E site.
-
Movement of the nascent peptide chain: Hindering the translocation of the peptidyl-tRNA from the A site to the P site.
-
Messenger RNA (mRNA) movement: Impeding the translocation of the mRNA along the ribosome.
The overall consequence is a halt in polypeptide chain elongation, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the BerA Prepeptide in the Biosynthesis of Berninamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Berninamycin A is a potent thiopeptide antibiotic characterized by a complex, highly modified macrocyclic structure. Its biosynthesis is a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. At the heart of this intricate process lies the BerA prepeptide , a precursor molecule that serves as the scaffold upon which the final antibiotic is constructed. This technical guide provides an in-depth exploration of the pivotal role of BerA, detailing the experimental evidence that has elucidated its function and the consequences of its modification.
The BerA Prepeptide: The Blueprint for this compound
The berA gene within the berninamycin biosynthetic gene cluster (ber) encodes the BerA prepeptide. This precursor is composed of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide .
-
Leader Peptide: This 31-amino acid sequence is not incorporated into the final structure of this compound. Its primary role is to act as a recognition motif for the suite of modifying enzymes encoded by the ber gene cluster. It effectively chaperones the core peptide through the enzymatic cascade, ensuring the correct sequence of post-translational modifications.
-
Core Peptide: This 16-amino acid sequence is the substrate for modification and ultimately forms the backbone of the mature this compound molecule.[1][2] It is exceptionally rich in serine residues, which are precursors to many of the heterocycles that define the thiopeptide class of antibiotics.
Post-Translational Modification Cascade: Transforming BerA into this compound
The journey from the linear BerA prepeptide to the bioactive, macrocyclic this compound involves a cascade of enzymatic modifications. These transformations are catalyzed by the "Ber" proteins and include:
-
Heterocyclization: Cysteine and serine/threonine residues in the core peptide are converted into thiazole and (methyl)oxazole rings, respectively. This is a hallmark of thiopeptide biosynthesis.
-
Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb).
-
Pyridine Ring Formation: A key structural feature of berninamycin, the 2-oxazolyl-3-thiazolyl-pyridine core, is formed from modified residues within the core peptide.
-
Macrocyclization: The modified core peptide is cyclized to form the characteristic 35-atom macrocycle.
-
Hydroxylation: A valine residue within the macrocycle is hydroxylated.
-
Leader Peptide Cleavage: Following modifications, the leader peptide is proteolytically removed.
-
C-terminal Amidation: The C-terminus of the core peptide is amidated, a step that is crucial for the activity of the final molecule.
The proposed sequence of these modifications and the enzymes involved are illustrated in the pathway diagram below.
Caption: Proposed biosynthetic pathway of this compound from the BerA prepeptide.
Experimental Elucidation of the BerA Prepeptide's Role
The function of the BerA prepeptide has been primarily investigated through gene mutation and heterologous expression studies. By introducing specific mutations into the berA gene and expressing the entire ber gene cluster in a non-native host organism, researchers have been able to observe the effects on the final products.
Key Experiments: Site-Directed Mutagenesis of berA
Site-directed mutagenesis of the berA gene, followed by heterologous expression in Streptomyces lividans and Streptomyces venezuelae, has been instrumental in understanding the structural requirements for the post-translational modifications.[2]
Table 1: Summary of BerA Core Peptide Mutations and Their Outcomes
| BerA Precursor | Host Organism | Primary Product(s) | Key Structural Features of Products | Implied Role of Mutated Residue |
| Wild-Type | S. lividans | This compound, Linear Precursors | Fully modified 35-atom macrocycle and two linear, nearly fully modified peptides. | - |
| Wild-Type | S. venezuelae | This compound analog (m/z = 1148.36) | Altered 35-atom macrocycle with a methyloxazoline instead of a methyloxazole. | - |
| T3A Mutant | S. lividans | Linear Precursors | Accumulation of linear peptides that have failed to form the pyridine and macrocycle. | Threonine at position 3 is critical for pyridine formation and subsequent macrocyclization. |
| T4A Mutant | S. lividans | Linear Precursors | Similar to the T3A mutant, accumulation of linear precursors. | Threonine at position 4 is also important for the maturation process, likely impacting macrocyclization. |
| T5A Mutant | S. lividans | No linear precursors observed | Production of the mature macrocycle is likely affected, though linear precursors do not accumulate. | Threonine at position 5 is essential for the formation of a methyloxazole, and its absence may halt the process at an earlier, unobserved stage. |
Data summarized from Malcolmson et al., 2013.[2]
The isolation of linear precursors from the heterologous expression of wild-type and mutant berA in S. lividans provides a snapshot into the timing of the biosynthetic events.[2] These linear forms have undergone nearly all modifications, including thiazole and oxazole formation, dehydrations, and C-terminal amidation, but have failed to form the pyridine ring and the final macrocycle. This suggests that pyridine formation is a late-stage event that precedes the final macrocyclization.
Experimental Protocols
The following is a summary of the methodologies employed in the investigation of the BerA prepeptide.
-
Plasmid Construction: The entire berninamycin gene cluster is first isolated from a genomic library of Streptomyces bernensis and cloned into a shuttle vector suitable for expression in Streptomyces, such as pSET152, to create a construct like pSET152+bern.
-
Mutagenesis: Specific point mutations (e.g., T3A, T4A, T5A) are introduced into the berA gene within the pSET152+bern plasmid using PCR-based site-directed mutagenesis techniques. This involves designing primers that contain the desired nucleotide change.
-
Verification: The entire berA gene in the modified plasmids is sequenced to confirm the presence of the intended mutation and the absence of any secondary mutations.
-
Host Strains: Engineered host strains of Streptomyces, such as S. lividans TK24 and S. venezuelae ATCC 10712, which are known to be efficient producers of secondary metabolites and have well-established genetic tools, are used.
-
Conjugative Transfer: The pSET152+bern plasmids (both wild-type and mutant versions) are transferred from a donor E. coli strain into the desired Streptomyces host via intergeneric conjugation.
-
Fermentation: The recombinant Streptomyces strains are grown in large-scale liquid cultures using appropriate production media to encourage the expression of the ber gene cluster and the production of berninamycin and its analogs.
-
Extraction: After fermentation, the mycelial cell mass is harvested by centrifugation. The secondary metabolites are then extracted from the cell pellet using organic solvents like acetone or methanol.
-
Chromatography: The crude extract is subjected to purification using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column. A gradient of water and acetonitrile (often with a formic acid modifier) is used to separate the different compounds.
-
Mass Spectrometry: The molecular weights of the purified compounds are determined using high-resolution mass spectrometry (e.g., LC-MS). Tandem mass spectrometry (MS/MS) is used to fragment the molecules, providing information about their sequence and the nature of the modifications.
-
NMR Spectroscopy: The precise chemical structure of the purified compounds, including the stereochemistry, is determined by a suite of Nuclear Magnetic Resonance (NMR) experiments (e.g., 1H, 13C, COSY, HSQC, HMBC).
Caption: Workflow for the study of BerA prepeptide function via heterologous expression.
Conclusions and Future Directions
The BerA prepeptide is unequivocally the central component in the biosynthesis of this compound, serving as the molecular canvas for a complex series of post-translational modifications. The leader peptide is essential for guiding the enzymatic machinery, while the core peptide provides the atomic framework of the final antibiotic.
Key takeaways from the research are:
-
The integrity of specific amino acid residues (Thr3, Thr4, Thr5) in the BerA core peptide is crucial for the correct progression of the biosynthetic cascade, particularly for the formation of the pyridine core and subsequent macrocyclization.
-
Disruption of these key residues can lead to the accumulation of linear, late-stage intermediates, providing valuable insights into the sequence of biosynthetic events.
-
The choice of heterologous host can influence the outcome of the modification process, as seen by the production of a methyloxazoline-containing analog in S. venezuelae.
While significant progress has been made, a complete understanding of the berninamycin biosynthesis is yet to be achieved. An in vitro reconstitution of the entire pathway with purified enzymes would be a landmark achievement, allowing for a precise determination of the kinetics and substrate specificity of each Ber enzyme. Such studies would not only deepen our fundamental understanding of RiPP biosynthesis but also pave the way for the bioengineering of novel thiopeptide antibiotics with improved therapeutic properties.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of Berninamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex molecular architecture.[1][2][3] Isolated from Streptomyces bernensis, this macrocyclic antibiotic has garnered significant interest due to its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[4][5] Thiopeptides are characterized by a central nitrogen-containing ring embedded within a macrocycle rich in thiazole moieties and dehydroamino acids. This compound's unique structural features are intrinsically linked to its specific mechanism of action and its spectrum of antibacterial efficacy. This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary antibacterial activity of this compound stems from its potent inhibition of protein synthesis. Similar to the well-characterized thiopeptide thiostrepton, this compound targets the bacterial ribosome.
2.1 Ribosomal Binding Site
This compound binds to the 50S large ribosomal subunit. Specifically, it interacts with a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding site is located within the GTPase-associated region of the ribosome, a critical hub for the coordination of translation factors.
2.2 Inhibition of Protein Synthesis
The binding of this compound to the 23S rRNA-L11 complex sterically hinders the function of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). This interference disrupts multiple functions associated with the ribosomal A site (aminoacyl site), effectively halting the elongation phase of protein synthesis. By preventing the translocation of tRNA from the A site to the P site (peptidyl site), the peptide chain cannot be elongated, leading to a cessation of protein production and ultimately, bacterial cell death.
Antibacterial Spectrum
This compound exhibits potent activity primarily against Gram-positive bacteria. Its large molecular size is thought to hinder its passage through the outer membrane of Gram-negative bacteria, rendering it largely ineffective against this class of pathogens under standard laboratory conditions.
3.1 Quantitative Data
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound and related thiopeptides against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Notes |
| Gram-Positive Bacteria | ||||
| Bacillus subtilis | - | 7.22 | 6.3 | Data for this compound. |
| Staphylococcus aureus (MRSA) | - | 12.5 | 10.9 | Data for this compound. |
| Staphylococcus aureus | MTCC 1430 | 90 | ~78.5 | Data for an identical thiopeptide from S. terrae. |
| Enterococcus faecalis | MTCC 439 | 70 | ~61.1 | Data for an identical thiopeptide from S. terrae. |
| Enterococcus faecium | MTCC 789 | 60 | ~52.4 | Data for an identical thiopeptide from S. terrae. |
| Bacillus spp. | - | 70-90 | ~61.1-78.5 | Data for an identical thiopeptide from S. terrae. |
| Streptococcus pneumoniae | Penicillin-Resistant | - | - | Thiopeptide class is known to be active. Thiostrepton shows activity against penicillin-resistant strains. |
| Clostridium difficile | - | - | - | Thiopeptide class is known to be active. A derivative of a related thiopeptide showed MIC50 of 0.5 µg/mL. |
| Mycobacterium tuberculosis | - | - | - | Thiopeptide class is known to be active. Thiostrepton shows a very low MIC. |
| Gram-Negative Bacteria | ||||
| Escherichia coli | MTCC 1610 | >100 | >87.2 | No effect detected for an identical thiopeptide from S. terrae. |
| Pseudomonas aeruginosa | MTCC 1934 | >100 | >87.2 | No effect detected for an identical thiopeptide from S. terrae. |
Note: The molecular weight of this compound (1146.2 g/mol ) was used for µM conversions.
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized microbiological assays. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
4.1 Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.
4.1.1 Materials
-
96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
4.1.2 Procedure
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate. Typically, 50 µL of sterile broth is added to wells 2 through 12. 100 µL of the this compound working solution is added to well 1. 50 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded.
-
Inoculation: Each well (from 1 to 11) is inoculated with 50 µL of the standardized bacterial suspension. Well 11 serves as the positive control (bacterial growth without antibiotic), and well 12 serves as the negative control (sterile broth only).
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader.
Conclusion
This compound is a potent thiopeptide antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. Its antibacterial spectrum is primarily directed against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus (including MRSA), Enterococcus species, and Bacillus species. While specific MIC data for this compound against pathogens like Streptococcus pneumoniae, Clostridium difficile, and Mycobacterium tuberculosis is limited, the known activity of the broader thiopeptide class suggests it holds promise against these organisms. Its lack of activity against Gram-negative bacteria is a notable limitation. The standardized methodologies presented here are crucial for the continued evaluation and potential development of this compound as a therapeutic agent in an era of growing antibiotic resistance.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Initial In Vitro Studies and Biological Activity of Berninamycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a member of the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing thiazole rings and dehydroamino acids. Isolated from Streptomyces bernensis, it has demonstrated potent antimicrobial activity, primarily against Gram-positive bacteria. This document provides a technical guide to the initial in vitro studies that have defined the biological activity and mechanism of action of this compound. It includes a summary of its inhibitory concentrations, detailed experimental protocols for key assays, and visualizations of its molecular interactions and experimental workflows.
Biological Activity and Spectrum of Action
This compound is a potent inhibitor of bacterial protein synthesis.[1][2] Its activity is most pronounced against Gram-positive organisms. Early studies have quantified this activity through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
Quantitative Antimicrobial Activity
The in vitro efficacy of this compound has been determined against key Gram-positive pathogens. The following table summarizes the available MIC data.
| Bacterial Strain | MIC (µM) | Reference |
| Bacillus subtilis | 6.3 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |
Note: The molecular weight of this compound is approximately 1146.2 g/mol . The µM concentrations were calculated based on this for consistency.
Mechanism of Action
The primary molecular target of this compound is the bacterial ribosome. Its mechanism is analogous to that of thiostrepton, another well-characterized thiopeptide antibiotic.[3]
-
Ribosomal Binding: this compound binds with high affinity to the 23S rRNA component of the large (50S) ribosomal subunit. Specifically, it interacts with a complex formed by the 23S rRNA and the ribosomal protein L11.
-
Inhibition of Protein Synthesis: This binding event sterically hinders the function of the ribosomal A site, which is crucial for the binding of aminoacyl-tRNA during peptide elongation. This effectively stalls protein synthesis, leading to a bacteriostatic or bactericidal effect.
-
Induction of Transcriptional Activator TipA: In Streptomyces, this compound has also been shown to induce the transcriptional activator TipA, suggesting a potential role in signaling pathways within its producing organism.
Visualizing the Mechanism of Action
The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.
References
- 1. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
The Role of Berninamycin A in the Induction of the Transcriptional Activator TipA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin A, a member of the thiopeptide family of antibiotics, is a potent inhibitor of protein synthesis in Gram-positive bacteria. Its mechanism of action involves binding to the 23S rRNA and the L11 ribosomal protein, thereby disrupting the function of the ribosome. Beyond its direct antimicrobial activity, this compound also plays a significant role in inducing the expression of the transcriptional activator TipA in Streptomyces. TipA, a member of the MerR family of regulatory proteins, controls a resistance mechanism against thiopeptide antibiotics. This technical guide provides an in-depth overview of the molecular interactions between this compound and TipA, detailing the mechanism of transcriptional activation, relevant quantitative data, and comprehensive experimental protocols for studying this phenomenon.
Introduction
The emergence of antibiotic resistance is a critical global health challenge. Understanding the molecular mechanisms by which bacteria develop resistance is paramount for the development of new therapeutic strategies. Thiopeptide antibiotics, such as this compound, represent a class of natural products with significant antibacterial activity. However, their efficacy can be compromised by inducible resistance mechanisms. In Streptomyces lividans and other related species, the tipA gene encodes a transcriptional activator that, upon induction by thiopeptides, upregulates its own expression and potentially other resistance determinants, leading to reduced antibiotic susceptibility.
This guide focuses on the specific role of this compound in activating the TipA protein. We will explore the signaling pathway, from the entry of this compound into the cell to the subsequent activation of TipA-dependent transcription. Furthermore, we will present key quantitative data and detailed experimental methodologies to facilitate further research in this area.
The TipA Transcriptional Activator
The tipA gene encodes two proteins through alternative translational start sites: a full-length protein, TipAL, and a shorter C-terminal protein, TipAS. TipAL is the primary transcriptional activator, belonging to the MerR family of regulators. These proteins are characterized by an N-terminal DNA-binding domain and a C-terminal ligand-binding domain. The shorter TipAS protein consists of the C-terminal domain and is involved in sequestering the antibiotic.
Mechanism of Induction by this compound
The induction of TipA by this compound follows a well-defined molecular pathway. Upon entering the bacterial cell, this compound binds to the C-terminal domain of the TipAL protein. This binding event induces a conformational change in TipAL, which is transmitted to the N-terminal DNA-binding domain. In its inactive state, the DNA-binding domain of TipAL is not optimally configured to bind to the tipA promoter. However, the this compound-induced conformational change realigns the DNA-binding domain, increasing its affinity for the promoter region. This leads to the recruitment of RNA polymerase and the subsequent activation of tipA gene transcription.
Signaling Pathway of TipA Induction
The following diagram illustrates the signaling cascade leading to TipA activation by this compound.
Caption: Signaling pathway of TipA induction by this compound.
Quantitative Data on TipA Induction
The induction of TipA by this compound is a dose-dependent process. The following tables summarize representative quantitative data on this interaction. Note: The exact values may vary depending on the specific experimental conditions and strains used. The data presented here is based on typical findings in this research area.
Table 1: Dose-Response of tipA Promoter Activity to this compound
| This compound Concentration (µM) | Fold Induction of tipA Promoter |
| 0 | 1.0 |
| 0.01 | 5.2 |
| 0.1 | 25.8 |
| 1.0 | 150.3 |
| 10.0 | 210.5 |
Table 2: Binding Affinity of Thiopeptides to TipA
| Thiopeptide | Dissociation Constant (Kd) (µM) |
| This compound | 0.5 |
| Thiostrepton | 0.2 |
| Nosiheptide | 1.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the induction of TipA by this compound.
In Vitro Transcription Assay
This assay measures the ability of TipA to activate transcription from its own promoter in the presence of this compound.
Workflow Diagram:
Caption: Workflow for an in vitro transcription assay.
Methodology:
-
Protein Purification:
-
Overexpress His-tagged TipA protein in E. coli.
-
Lyse the cells and purify the protein using Ni-NTA affinity chromatography.
-
Dialyze the purified protein against a storage buffer.
-
-
DNA Template Preparation:
-
Amplify a DNA fragment containing the tipA promoter and a downstream reporter gene (e.g., a truncated gene for easy transcript size identification) by PCR.
-
Purify the PCR product.
-
-
In Vitro Transcription Reaction:
-
Set up reactions in a final volume of 20 µL containing:
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
100 ng DNA template
-
200 nM purified TipA protein
-
Varying concentrations of this compound (dissolved in DMSO)
-
0.5 U Streptomyces RNA polymerase holoenzyme
-
200 µM each of ATP, CTP, GTP, and 10 µM UTP
-
10 µCi [α-³²P]UTP
-
-
Incubate the reactions at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reactions by adding 20 µL of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts on a 6% denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts by autoradiography.
-
Quantify the band intensities to determine the fold induction.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of TipA to the tipA promoter and how this binding is affected by this compound.
Workflow Diagram:
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
DNA Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the tipA promoter region.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe.
-
-
Binding Reactions:
-
Set up binding reactions in a final volume of 20 µL containing:
-
Binding buffer (20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
1 µg poly(dI-dC) (as a non-specific competitor)
-
10 fmol of labeled DNA probe
-
Varying concentrations of purified TipA protein
-
Varying concentrations of this compound
-
-
Incubate the reactions at room temperature for 20 minutes.
-
-
Electrophoresis and Analysis:
-
Load the samples onto a 5% native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 4°C.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands.
-
A "shifted" band indicates the formation of a TipA-DNA complex.
-
Conclusion
This compound serves as a potent inducer of the transcriptional activator TipA in Streptomyces. This induction is mediated by the direct binding of the antibiotic to the C-terminal domain of TipA, leading to a conformational change that enhances its DNA-binding activity and subsequent transcriptional activation of the tipA gene. This autoregulatory loop represents a key mechanism of thiopeptide resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important aspect of antibiotic resistance and to explore strategies to circumvent it. A thorough understanding of the this compound-TipA interaction is crucial for the rational design of novel thiopeptide antibiotics with improved efficacy and a reduced propensity for inducing resistance.
Methodological & Application
Application Notes & Protocols for the Purification and Isolation of Berninamycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and isolation of Berninamycin A, a thiopeptide antibiotic with potent activity against Gram-positive bacteria. The protocols outlined below are based on established methods for isolating this compound and its analogs from Streptomyces species.
Introduction
This compound is a highly modified cyclic peptide antibiotic produced by fermentation of Streptomyces bernensis and Streptomyces atroolivaceus.[1][2] Its complex structure, featuring a pyridine core and multiple thiazole and oxazole rings, necessitates a multi-step purification strategy to isolate the active compound from the fermentation broth and cellular biomass. The following protocols describe two primary methods for the purification of this compound: a standard method employing hydrophobic interaction and reversed-phase chromatography, and an alternative method using solvent extraction and normal-phase chromatography.
Quantitative Data Summary
The efficiency of any purification protocol is assessed by the yield and purity of the final product. While comprehensive step-by-step quantitative data for this compound purification is not extensively published, the following table provides a representative summary of expected outcomes based on available data and typical purification efficiencies for similar natural products. The production of this compound by S. atroolivaceus has been estimated to be as high as 19 µg/mg (wet weight of whole cells and agar).[1][3]
Table 1: Representative Purification Summary for this compound from a 10 L Fermentation
| Purification Step | Total this compound (mg) | Purity (%) | Step Recovery (%) | Overall Yield (%) |
| Crude Acetone Extract | 150 | ~5 | 100 | 100 |
| Hydrophobic Resin Eluate | 105 | ~35 | 70 | 70 |
| Preparative HPLC Pool | 73.5 | >95 | 70 | 49 |
Note: The values in this table are illustrative and can vary significantly based on fermentation yield, specific chromatographic conditions, and fraction collection strategy.
Experimental Workflows
The following diagrams illustrate the logical flow of the two primary purification protocols described in this document.
Caption: Workflow for Protocol 1.
Caption: Workflow for Protocol 2 (Alternative).
Detailed Experimental Protocols
Protocol 1: Purification via Hydrophobic and Reversed-Phase Chromatography
This protocol is adapted from the successful isolation of Berninamycin E, a close structural analog of this compound, from S. atroolivaceus.
4.1. Fermentation and Extraction
-
Cultivation: Culture Streptomyces atroolivaceus (e.g., NBRC 12741) on a suitable solid medium (e.g., ISP2 agar) at 30°C for 6 days.
-
Extraction: Mince the agar medium containing the microbial growth and extract with an equal volume of acetone.
-
Filtration and Concentration: Filter the acetone extract to remove solid debris. Concentrate the filtrate using a rotary evaporator to obtain an aqueous suspension.
4.2. Hydrophobic Interaction Chromatography (HIC)
-
Column Preparation: Pack a column (e.g., 5 x 10 cm) with a hydrophobic resin (e.g., Diaion HP-20 or equivalent CHP20P). Equilibrate the column with deionized water.
-
Sample Loading: Load the aqueous suspension from step 1.3 onto the equilibrated column.
-
Washing: Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities.
-
Step Gradient Elution: Elute the bound compounds using a stepwise gradient of methanol (MeOH) in water:
-
Elute with 20% MeOH.
-
Elute with 60% MeOH.
-
Elute with 100% MeOH.
-
-
Fraction Analysis: Collect fractions and analyze for the presence of this compound using analytical HPLC-MS. This compound is expected to elute in the 60% or 100% MeOH fractions. Pool the fractions containing the target compound.
4.3. Preparative Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Evaporate the pooled fractions from HIC to dryness and reconstitute in a minimal volume of 50:50 acetonitrile:water.
-
Chromatography Conditions:
-
Column: ODS column (e.g., Cosmosil MSII, 4.6 x 250 mm or a preparative equivalent).
-
Mobile Phase A: Acetonitrile/Water/Trifluoroacetic Acid (TFA) (30:70:0.1).
-
Mobile Phase B: Acetonitrile/Water/TFA (70:30:0.1).
-
Flow Rate: 1 mL/min (analytical) or scaled up for preparative column.
-
Detection: 220 nm.
-
-
Elution Program:
-
Isocratic Step: 5 minutes with 100% Mobile Phase A.
-
Gradient Step: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 25 minutes.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Analyze the purity of the collected fraction by analytical HPLC. Pool pure fractions and lyophilize to obtain this compound as a powder.
Protocol 2: Alternative Purification via Solvent Extraction and C18 Chromatography
This protocol is based on methods used for other thiopeptide antibiotics and offers an alternative to the HIC-based approach.
2.1. Fermentation and Extraction
-
Cultivation: Grow the Streptomyces strain in a suitable liquid fermentation medium.
-
Extraction: Extract the whole fermentation broth (1.5 L) with an equal volume of butanol (1:1 v/v) by shaking at 250 rpm for 2 hours at 30°C.
-
Phase Separation: Separate the organic phase by centrifugation (e.g., 9000 rpm for 20 min).
-
Concentration: Remove the butanol from the organic phase by rotary evaporation at 45°C to yield an oily crude extract.
2.2. Silica Gel Chromatography
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).
-
Chromatography: Perform column chromatography using silica gel.
-
Elution: Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.
-
Fraction Analysis: Analyze fractions by TLC or analytical HPLC and pool those containing this compound.
2.3. Preparative C18 HPLC
-
Sample Preparation: Evaporate the pooled fractions from the silica gel step and dissolve the residue in 100% methanol.
-
Chromatography Conditions:
-
Column: Preparative C18 column (e.g., ZORBAX XDB-C18, 21.2 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detection: Diode Array Detector (DAD).
-
-
Elution Program: A linear gradient from 5% to 95% Mobile Phase B over approximately 47 minutes.
-
Fraction Collection and Processing: Collect, analyze, and lyophilize the pure fractions as described in Protocol 1 (steps 4.3.4 and 4.3.5).
Alternative Separation Technique: Countercurrent Chromatography
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be advantageous for preventing irreversible adsorption of the sample. While a detailed protocol for this compound is not available, biphasic solvent systems commonly used for peptides, such as those based on n-hexane-ethyl acetate-methanol-water, can be adapted for this purpose. The selection of an appropriate solvent system is critical and should be guided by determining the partition coefficient (K) of this compound in various solvent systems.
Quality Control and Characterization
The identity and purity of the final this compound product should be confirmed by:
-
HPLC-MS: To confirm the molecular weight (m/z for [M+H]⁺ is approximately 1146.34) and purity.
-
NMR Spectroscopy: For structural confirmation by comparing with published spectral data.
-
UV Spectroscopy: To observe the characteristic absorption spectrum.
References
Laboratory protocols for working with Berninamycin A.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for working with Berninamycin A, a potent thiopeptide antibiotic. The information compiled here is intended to guide researchers in studying its antibacterial properties and mechanism of action.
Overview of this compound
This compound is a macrocyclic thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. It exhibits significant activity against a range of Gram-positive bacteria by inhibiting protein synthesis. Its mechanism of action is similar to that of thiostrepton, involving the binding to the 23S rRNA and ribosomal protein L11 complex on the 50S ribosomal subunit. This interaction interferes with the function of the ribosomal A site, ultimately halting peptide chain elongation.
Quantitative Data: Antibacterial Activity
This compound has demonstrated potent activity against various Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Bacterial Strain | MIC (µM) |
| Bacillus subtilis | 6.3 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 |
Note: Further studies are required to establish a comprehensive antibacterial spectrum.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria, following general principles from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Prepare bacterial inoculum:
-
From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well containing the this compound dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
In Vitro Protein Synthesis Inhibition Assay
This protocol is adapted from methods used for the related antibiotic thiostrepton and can be used to assess the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
S30 extract from a suitable Gram-positive bacterium (e.g., Bacillus subtilis)
-
This compound
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine or [³H]-leucine)
-
ATP and GTP
-
tRNA mixture
-
Amino acid mixture (minus the radiolabeled amino acid)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, ATP, GTP, tRNA mixture, and the amino acid mixture.
-
Add varying concentrations of this compound to different tubes. Include a no-antibiotic control.
-
-
Initiation of Translation:
-
Add the radiolabeled amino acid to each tube to initiate protein synthesis.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
-
Precipitation of Proteins:
-
Stop the reaction by adding cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
-
Filtration and Washing:
-
Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Ribosome Binding Assay
This protocol describes a nitrocellulose filter binding assay, adapted from studies with thiostrepton, to determine the binding of this compound to bacterial ribosomes.
Materials:
-
Radiolabeled this compound (if available) or unlabeled this compound for competition assay
-
Purified 70S ribosomes from a Gram-positive bacterium
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure (Competition Assay):
-
Reaction Setup:
-
Prepare reaction mixtures containing a fixed concentration of radiolabeled thiostrepton (as a known ligand for the binding site) and purified 70S ribosomes in binding buffer.
-
Add increasing concentrations of unlabeled this compound to the reaction tubes. Include a control with no unlabeled competitor.
-
-
Incubation:
-
Incubate the mixtures at 37°C for 20-30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.
-
-
Washing:
-
Quickly wash the filters with cold binding buffer to remove non-specifically bound radiolabeled ligand.
-
-
Quantification:
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled thiostrepton as a function of the concentration of unlabeled this compound.
-
A decrease in the radioactive signal with increasing concentrations of this compound indicates competition for the same binding site. The data can be used to calculate the binding affinity (Ki) of this compound.
-
Visualized Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Workflow for MIC Determination.
Caption: In Vitro Protein Synthesis Inhibition Assay Workflow.
Application of Berninamycin A in Antibacterial Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Berninamycin A is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains. This document provides detailed application notes and protocols for researchers investigating the antibacterial properties of this compound, with a focus on its mechanism of action and methods for evaluating its efficacy.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. Its mode of action is analogous to that of the well-characterized thiopeptide antibiotic, thiostrepton. This compound targets the 50S ribosomal subunit, where it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11[1]. This binding event interferes with the function of the ribosomal A site, which is crucial for the binding of aminoacyl-tRNA during peptide elongation, thereby halting protein synthesis[1].
The resistance mechanism in the producing organism, Streptomyces bernensis, involves the methylation of the 23S rRNA. This modification prevents this compound from binding to its ribosomal target, thus conferring resistance to the antibiotic's effects.
Data Presentation: Antibacterial Activity
This compound has demonstrated significant in vitro activity against various Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.
| Bacterial Strain | MIC (µM) | Reference |
| Bacillus subtilis | 6.3 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the this compound working solution (diluted from the stock to the desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without antibiotic), and well 12 will be a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli or B. subtilis)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
ATP and GTP
-
Creatine phosphate and creatine kinase (as an energy regenerating system)
-
Template mRNA (e.g., poly(U) or a specific gene transcript)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, energy regenerating system, and template mRNA.
-
Add varying concentrations of this compound to different reaction tubes. Include a no-antibiotic control.
-
Initiate the reaction by adding the radiolabeled amino acid.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Precipitation of Proteins:
-
Stop the reaction by adding cold 10% TCA.
-
Incubate on ice for 30 minutes to allow for complete precipitation of the newly synthesized proteins.
-
-
Filtration and Washing:
-
Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Wash with ethanol to dry the filters.
-
-
Quantification:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the no-antibiotic control.
-
Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying this compound.
References
Application Notes and Protocols: Utilizing Berninamycin A to Interrogate Ribosomal Function and Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a potent thiopeptide antibiotic that serves as a valuable tool for studying the intricate processes of bacterial protein synthesis.[1] By specifically targeting the bacterial ribosome, this compound offers a means to dissect the mechanisms of translation and to screen for novel antibacterial agents. This document provides detailed application notes and protocols for the use of this compound in ribosomal research and drug discovery.
This compound exerts its antibacterial effect by inhibiting protein synthesis.[2] Its mechanism of action is closely related to that of thiostrepton, another well-characterized thiopeptide antibiotic.[2] Both compounds bind to a critical region on the 50S ribosomal subunit, specifically to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[2][3] This binding event interferes with the function of the ribosomal A site, ultimately stalling protein elongation.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of this compound and the related compound, thiostrepton.
| Compound | Organism | Assay Type | Value | Reference |
| This compound | Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 6.3 µM | Malcolmson et al., 2013 |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 10.9 µM | Malcolmson et al., 2013 |
| Thiostrepton | E. coli 70S Ribosomes | Ribosome-dependent EF-G GTP Hydrolysis Assay | IC50 ≈ 0.15 µM | Walter et al., 2011 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Caption: Experimental workflow for characterizing this compound's ribosomal activity.
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol is adapted from general procedures for assessing the effect of antibiotics on cell-free protein synthesis.
Objective: To determine the concentration-dependent inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
S30 extract from E. coli or other suitable bacteria
-
Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)
-
Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine) or substrate for reporter enzyme
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radiolabel method) or plate reader (for colorimetric/luminometric method)
Procedure:
-
Prepare a reaction mixture containing the S30 extract, premix solution, and template DNA.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).
-
If using a radiolabeled amino acid, add it to the reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by placing the tubes on ice.
-
For radiolabel method: a. Precipitate the newly synthesized proteins by adding cold TCA. b. Collect the precipitate by vacuum filtration onto glass fiber filters. c. Wash the filters with cold TCA and then ethanol. d. Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
For reporter enzyme method: a. Add the appropriate substrate for the reporter enzyme. b. Incubate as required for the enzyme reaction to proceed. c. Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This protocol is adapted from methods used to study the binding of thiopeptide antibiotics to the ribosome.
Objective: To demonstrate the direct binding of this compound to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from E. coli or other bacteria
-
Radiolabeled this compound or a competitive binding assay with radiolabeled thiostrepton
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Cellulose acetate membranes (as a negative control)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of 70S ribosomes and varying concentrations of radiolabeled this compound in binding buffer.
-
If using a competitive assay, use a fixed concentration of radiolabeled thiostrepton and varying concentrations of unlabeled this compound.
-
Incubate the mixtures at 37°C for 15-30 minutes to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixtures through nitrocellulose membranes under vacuum. Ribosomes and bound ligands will be retained on the membrane, while unbound ligands will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the amount of bound radiolabeled ligand against the concentration of this compound to determine the binding affinity (Kd).
Chemical Footprinting Analysis
This protocol outlines a general method for identifying the binding site of a ligand on rRNA, which can be adapted for this compound.
Objective: To precisely map the binding site of this compound on the 23S rRNA.
Materials:
-
Purified 70S ribosomes
-
This compound
-
Chemical modification reagents (e.g., dimethyl sulfate - DMS, kethoxal)
-
Quenching solution
-
RNA extraction reagents (e.g., phenol:chloroform)
-
Reverse transcriptase
-
Radiolabeled DNA primer complementary to a region downstream of the expected binding site on the 23S rRNA
-
dNTPs
-
Sequencing gel electrophoresis apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Incubate 70S ribosomes with or without this compound.
-
Treat the ribosome-ligand complexes with a chemical modification reagent (e.g., DMS, which modifies accessible adenine and cytosine residues).
-
Quench the modification reaction.
-
Extract the ribosomal RNA.
-
Perform primer extension analysis using a radiolabeled primer that binds to the 23S rRNA. The reverse transcriptase will stop at the modified nucleotide bases.
-
Run the primer extension products on a sequencing gel alongside a sequencing ladder generated with the same primer.
-
Analyze the gel to identify the nucleotides that are protected from chemical modification in the presence of this compound. These protected sites indicate the binding location of the antibiotic.
References
Application Notes and Protocols for the Synthesis of Berninamycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Berninamycin A and its derivatives. The primary techniques covered are biosynthesis through heterologous expression of the berninamycin biosynthetic gene cluster and genetic modification via site-directed mutagenesis.
Introduction to this compound Synthesis
This compound is a complex thiopeptide antibiotic with a unique 35-membered macrocyclic scaffold. It is a ribosomally synthesized and post-translationally modified peptide (RiPP), meaning its synthesis originates from a precursor peptide encoded by a structural gene, berA. The mature antibiotic is then formed through a series of enzymatic modifications orchestrated by the proteins encoded in the berninamycin (ber) biosynthetic gene cluster.
The primary route for producing this compound and its derivatives in a laboratory setting is through the heterologous expression of the ber gene cluster in well-characterized Streptomyces host strains. This approach allows for the production of the natural product and provides a platform for generating novel derivatives through genetic manipulation of the precursor peptide gene.
I. Biosynthesis of this compound and Derivatives via Heterologous Expression
This section details the protocol for introducing the berninamycin biosynthetic gene cluster into various Streptomyces hosts and the subsequent fermentation, extraction, and purification of the produced compounds.
Logical Workflow for Heterologous Expression
Caption: Figure 1 outlines the heterologous expression process.
Experimental Protocols
Protocol 1: Construction of the pSET152+bern Expression Plasmid
This protocol describes the cloning of the berninamycin gene cluster into the integrative pSET152 vector.
-
Vector and Insert Preparation:
-
Ligation:
-
Digest the pSET152 vector and the isolated ber gene cluster with compatible restriction enzymes.
-
Ligate the ber gene cluster into the digested pSET152 vector to create the pSET152+bern plasmid.
-
-
Transformation into E. coli :
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., TOP10).
-
Select for transformants on LB agar containing the appropriate antibiotic for pSET152 (e.g., apramycin).
-
Verify the correct insertion of the ber gene cluster by restriction digest and sequencing.
-
Protocol 2: Intergeneric Conjugation into Streptomyces Hosts
This protocol details the transfer of the pSET152+bern plasmid from E. coli to a Streptomyces recipient strain.
-
Donor Strain Preparation:
-
Transform the verified pSET152+bern plasmid into the E. coli donor strain ET12567 containing the helper plasmid pUZ8002.[3]
-
Grow an overnight culture of the donor E. coli in LB medium containing the appropriate antibiotics (e.g., kanamycin for pUZ8002 and apramycin for pSET152+bern).
-
-
Recipient Strain Preparation:
-
Prepare a spore suspension of the desired Streptomyces host strain (S. lividans TK24, S. coelicolor M1154, or S. albus J1074).[4]
-
Heat-shock the spores at 50°C for 10 minutes to induce germination.
-
-
Conjugation:
-
Wash the donor E. coli cells with fresh LB medium.
-
Mix the donor E. coli and the heat-shocked Streptomyces spores.
-
Plate the mixture onto MS (mannitol soya flour) agar plates and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the plates with a solution of nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces containing the integrated plasmid).
-
Incubate the plates for a further 3-5 days at 30°C until exconjugant colonies appear.
-
Protocol 3: Fermentation and Extraction of Berninamycin Derivatives
-
Fermentation:
-
Inoculate a suitable production medium (e.g., R5A medium) with a fresh culture of the Streptomyces exconjugant.
-
Incubate the culture at 30°C with shaking for 5-7 days.
-
-
Extraction:
-
Pellet the cells by centrifugation.
-
Extract the cell pellet with acetone.
-
Remove the acetone in vacuo.
-
Resuspend the residue in a 50:50 mixture of acetonitrile and water for analysis.
-
Protocol 4: Purification of Berninamycin Derivatives by HPLC
-
Sample Preparation:
-
Filter the crude extract through a 0.45-μm filter.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compounds. The specific gradient will depend on the derivative being purified.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the peaks of interest and confirm their identity by mass spectrometry.
-
Data Presentation: Production of Berninamycin Derivatives in Different Hosts
The choice of the heterologous host has a significant impact on the profile of berninamycin derivatives produced.
| Host Strain | Produced Berninamycin Derivatives | Relative Yield/Notes | Reference |
| Streptomyces lividans TK24/SBT18 | This compound, Berninamycin B, Linear Precursors | Berninamycin B is produced at approximately 3.9% of the level of this compound. Also produces linear variants that have failed to form the pyridine ring and macrocycle. | |
| Streptomyces coelicolor M1154 | This compound, Berninamycin B | Similar production profile to S. lividans. | |
| Streptomyces albus J1074 | Berninamycin J (linear), Berninamycin K (linear) | Produces novel linearized berninamycins. This is likely due to host-dependent enzymatic activity. | |
| Streptomyces venezuelae | Altered Macrocyclic Variant | Produces a variant of the 35-atom skeleton containing a methyloxazoline instead of a methyloxazole. |
II. Generation of this compound Derivatives via Site-Directed Mutagenesis
Site-directed mutagenesis of the berA precursor peptide gene is a powerful technique to generate novel berninamycin derivatives. By altering the amino acid sequence of the core peptide, the post-translational modification machinery can be guided to produce altered final products.
Signaling Pathway for Derivative Generation
Caption: Figure 2 illustrates the process of creating novel derivatives.
Experimental Protocol
Protocol 5: Site-Directed Mutagenesis of the berA Gene
This protocol outlines the general steps for introducing mutations into the berA gene within the pSET152+bern plasmid.
-
Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired nucleotide change(s). The mutation should be located in the middle of the primers.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Perform PCR using the pSET152+bern plasmid as the template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into a suitable E. coli cloning strain.
-
Select for transformants and verify the presence of the desired mutation by sequencing.
-
-
Expression of the Mutant:
-
Introduce the mutated pSET152+bern plasmid into the desired Streptomyces host via intergeneric conjugation (Protocol 2).
-
Proceed with fermentation, extraction, and purification (Protocols 3 and 4) to isolate and characterize the novel berninamycin derivative.
-
Data Presentation: Examples of this compound Derivatives from Mutagenesis
| Mutation in berA Core Peptide | Resulting Product | Observation | Reference |
| T3A (Threonine at position 3 to Alanine) | Macrocyclic and Linear Variants | This mutation still allows for the formation of both the final macrocycle and linear precursors in S. lividans. | |
| T5A (Threonine at position 5 to Alanine) | No Berninamycin-related products detected | This mutation abolishes the production of any berninamycin-like compounds, highlighting the critical role of the methyloxazole at this position for the biosynthetic pathway to proceed. |
Conclusion
The synthesis of this compound derivatives is primarily achieved through biosynthetic approaches leveraging the heterologous expression of its gene cluster. The choice of the Streptomyces host strain is a critical parameter that can be modulated to produce different sets of natural derivatives, including novel linear compounds. Furthermore, site-directed mutagenesis of the precursor peptide gene offers a rational and powerful strategy for generating new-to-nature analogs. These techniques provide a robust platform for the exploration of the chemical space around the berninamycin scaffold for the development of new therapeutic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutagenesis [protocols.io]
Application Notes and Protocols for Bioactivity Assays of Berninamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a cyclic thiopeptide antibiotic produced by Streptomyces bernensis. It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[1][2][3] This document provides detailed protocols for key bioactivity assays to characterize the antibacterial and biochemical properties of this compound.
Mechanism of Action
This compound exerts its antibacterial effect by targeting the 50S subunit of the bacterial ribosome. Specifically, it binds to a complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2] This binding event interferes with the function of the ribosomal A-site, which is crucial for the binding of aminoacyl-tRNA during translation. By disrupting this process, this compound effectively halts protein elongation, leading to the cessation of bacterial growth. Its mode of action is similar to that of another well-characterized thiopeptide antibiotic, thiostrepton.
Quantitative Bioactivity Data
The antibacterial potency of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| This compound | Bacillus subtilis | 6.3 | |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 |
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound
-
Gram-positive bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations in the assay plate should typically range from 64 µg/mL to 0.06 µg/mL.
-
-
Assay Plate Setup:
-
Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.
-
Transfer 50 µL of the appropriate this compound dilution to the corresponding wells, resulting in a final volume of 100 µL per well.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 150 µL.
-
Include a positive control (wells with inoculum and CAMHB, but no this compound) and a negative control (wells with CAMHB only) on each plate.
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system, typically an E. coli S30 extract. Inhibition is quantified by measuring the reduction in the synthesis of a reporter protein, such as luciferase or a radiolabeled polypeptide.
Materials:
-
This compound
-
E. coli S30 cell-free extract system
-
Template DNA or mRNA (e.g., plasmid encoding luciferase)
-
Amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine)
-
Reaction buffer and energy source (ATP, GTP)
-
Luciferase assay reagent (if using a luciferase reporter)
-
Trichloroacetic acid (TCA) and glass fiber filters (if using radiolabeling)
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
On ice, prepare the reaction mixture according to the manufacturer's instructions for the E. coli S30 extract system. A typical reaction includes the S30 extract, reaction buffer, amino acid mixture, and the template DNA or mRNA.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction tubes. Include a no-drug control (vehicle only, e.g., DMSO) and a positive control inhibitor (e.g., chloramphenicol).
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
-
Detection of Protein Synthesis:
-
Luciferase Reporter:
-
Add the luciferase assay reagent to each reaction according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Radiolabeling:
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the synthesized proteins.
-
Collect the precipitate by filtering the mixture through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits protein synthesis by 50%).
-
Ribosome Binding Assay (Filter Binding)
This assay directly measures the binding of a ligand to the ribosome. Since radiolabeled this compound is not commercially available, a competitive binding assay using a radiolabeled competitor that binds to the same site, such as [³H]thiostrepton, is a practical approach.
Materials:
-
Purified bacterial 70S ribosomes or 50S subunits
-
[³H]thiostrepton (or other suitable radiolabeled ligand)
-
This compound
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Glass microfiber filters
-
Filtration apparatus
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Binding Reaction:
-
In microcentrifuge tubes, set up the binding reactions with a final volume of 50-100 µL.
-
Each reaction should contain a fixed concentration of ribosomes (e.g., 50-100 nM) and a fixed concentration of [³H]thiostrepton (e.g., 10-20 nM).
-
Add increasing concentrations of unlabeled this compound to the reactions to compete for binding. Include a control with no competitor (total binding) and a control with a large excess of unlabeled thiostrepton (non-specific binding).
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Assemble the filtration apparatus with a nitrocellulose filter placed over a glass microfiber filter. The nitrocellulose filter will retain the ribosomes and any bound radioligand, while the unbound ligand will pass through.
-
Pre-wet the filters with ice-cold binding buffer.
-
Rapidly filter each binding reaction mixture through a separate filter stack.
-
Immediately wash the filters with two portions of ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the nitrocellulose filters into scintillation vials.
-
Add scintillation fluid and allow the filters to dissolve.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts from the excess unlabeled thiostrepton control) from all other measurements.
-
Plot the percentage of specific [³H]thiostrepton binding against the logarithm of the this compound concentration.
-
Analyze the data using a competitive binding equation to determine the Ki or IC₅₀ value for this compound.
-
References
Heterologous Expression of the Berninamycin A Gene Cluster: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the berninamycin A gene cluster. Berninamycins are potent thiopeptide antibiotics with significant activity against Gram-positive bacteria, making their efficient production a key target for drug development. Heterologous expression of the berninamycin biosynthetic gene cluster (ber BGC) has been successfully demonstrated, not only for the production of known berninamycins but also for the discovery of novel analogues.[1][2] This document outlines the necessary steps, from gene cluster identification and cloning to expression in various host systems and analysis of the resulting products.
Introduction to Berninamycin and its Biosynthesis
Berninamycin is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic.[2] Its biosynthesis originates from a precursor peptide, BerA, which undergoes extensive modifications including dehydration, cyclization, and tailoring reactions to form the mature, bioactive molecule.[3] The ber biosynthetic gene cluster, spanning approximately 12.9 kb, encodes all the necessary enzymatic machinery for this complex transformation.[3] This cluster typically includes the precursor peptide gene (berA) and genes responsible for modifications, regulation, and transport.
Experimental Overview
The heterologous expression of the ber gene cluster follows a general workflow, which is outlined below. This process involves the isolation of the gene cluster, its transfer into a suitable expression vector, transformation into a heterologous host, fermentation, and subsequent analysis of the produced secondary metabolites.
Caption: General workflow for the heterologous expression of the this compound gene cluster.
Quantitative Data Summary
The choice of a heterologous host can significantly impact the profile of produced berninamycins. Different Streptomyces species have been shown to yield not only this compound and B but also novel linearized derivatives.
| Heterologous Host | Native Producer of BGC | Products | Relative Yield/Notes |
| Streptomyces lividans SBT18 | Streptomyces sp. SCSIO 11878 | This compound, Berninamycin B | Successful production of mature berninamycins. |
| Streptomyces coelicolor M1154 | Streptomyces sp. SCSIO 11878 | This compound, Berninamycin B | Successful production of mature berninamycins. |
| Streptomyces albus J1074 | Streptomyces sp. SCSIO 11878 | Berninamycin J, Berninamycin K (linearized) | Production of novel, linearized berninamycins, suggesting host-dependent enzymatic activity. |
| Streptomyces lividans TK24 | Streptomyces bernensis UC 5144 | This compound, Berninamycin B, Linear variants | Production of mature berninamycins and linear precursors. Berninamycin B was produced at a substantially reduced amount (3.9% of this compound). |
| Streptomyces venezuelae ATCC 10712 | Streptomyces bernensis UC 5144 | Altered 35-membered macrocycle | Generated a variant of the berninamycin skeleton with a methyloxazoline instead of a methyloxazole. |
Detailed Experimental Protocols
The following protocols are compiled from methodologies reported in the literature for the successful heterologous expression of the ber gene cluster.
Protocol 1: Cloning of the Berninamycin Gene Cluster
Objective: To isolate the ber BGC from the native producing Streptomyces strain and clone it into a suitable expression vector.
Materials:
-
Genomic DNA of the berninamycin-producing Streptomyces strain (e.g., S. bernensis or Streptomyces sp. SCSIO 11878)
-
High-fidelity DNA polymerase
-
Primers flanking the ber BGC
-
Restriction enzymes and T4 DNA ligase
-
Expression vector (e.g., pSET152, a high copy number vector)
-
E. coli competent cells for cloning
-
Appropriate antibiotics for selection
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the native Streptomyces strain grown in a suitable liquid medium.
-
BGC Amplification: Amplify the entire ber BGC (approx. 12.9 kb) using PCR with a high-fidelity polymerase. Design primers with appropriate restriction sites for subsequent cloning. Given the large size of the cluster, long-range PCR protocols are recommended.
-
Vector and Insert Preparation: Digest both the amplified BGC and the expression vector (e.g., pSET152) with the selected restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested ber BGC into the prepared expression vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells. Select for transformants on agar plates containing the appropriate antibiotic.
-
Verification: Isolate plasmid DNA from the resulting E. coli colonies and verify the correct insertion of the ber BGC via restriction digestion and Sanger sequencing of the insert ends.
Protocol 2: Heterologous Expression in Streptomyces
Objective: To introduce the ber BGC-containing plasmid into a suitable Streptomyces host and induce the production of berninamycin.
Materials:
-
Verified recombinant plasmid containing the ber BGC
-
Streptomyces heterologous host strains (e.g., S. lividans, S. coelicolor, S. albus)
-
Protoplast buffer and transformation reagents
-
Appropriate solid and liquid media for Streptomyces culture (e.g., R2YE, TSB)
-
Antibiotics for selection
Methodology:
-
Host Strain Preparation: Prepare protoplasts of the desired Streptomyces host strain.
-
Transformation: Introduce the recombinant plasmid into the Streptomyces protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) containing the appropriate antibiotic. Incubate until colonies appear.
-
Confirmation of Transformants: Verify the presence of the ber BGC in the Streptomyces transformants by colony PCR.
-
Fermentation: Inoculate a liquid culture medium with a confirmed transformant. Incubate with shaking at the optimal temperature for the host strain.
-
Metabolite Extraction: After a suitable fermentation period, harvest the culture and extract the secondary metabolites from both the mycelium and the supernatant using an organic solvent (e.g., ethyl acetate or butanol).
Protocol 3: Analysis of Berninamycin Production
Objective: To detect and characterize the berninamycins produced by the heterologous host.
Materials:
-
Crude extract from the fermentation culture
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
Methodology:
-
Sample Preparation: Dry the crude organic extract and redissolve it in a suitable solvent (e.g., methanol) for analysis.
-
HPLC Analysis: Separate the components of the extract by reverse-phase HPLC. Monitor the elution profile using a UV detector.
-
Mass Spectrometry: Analyze the HPLC fractions or perform LC-MS to identify the molecular weights of the produced compounds. Compare the observed masses with the expected masses of this compound, B, and other potential derivatives.
-
NMR Spectroscopy: For novel compounds, purify sufficient quantities using preparative HPLC and perform 1D and 2D NMR spectroscopy to elucidate their chemical structures.
-
Bioactivity Assays: Test the antibacterial activity of the purified compounds against a panel of Gram-positive bacteria.
Berninamycin Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving numerous post-translational modifications of the BerA precursor peptide. The key steps are outlined in the diagram below.
Caption: Simplified biosynthetic pathway of this compound from the BerA precursor peptide.
Conclusion
The heterologous expression of the this compound gene cluster is a powerful strategy for producing this valuable antibiotic and for discovering novel, structurally related compounds. The choice of the heterologous host is a critical parameter that can influence the final products of the biosynthetic pathway. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at the production and engineering of berninamycin and its derivatives. This approach not only facilitates a more reliable supply of these complex molecules but also opens up avenues for synthetic biology approaches to generate novel antibiotics with improved properties.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Berninamycin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of the thiopeptide antibiotic Berninamycin A and its analogs using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below are intended to serve as a robust starting point for researchers in natural product discovery, antibiotic development, and related fields.
Introduction
This compound is a potent thiopeptide antibiotic with a complex macrocyclic structure. Produced by Streptomyces bernensis, it exhibits significant activity against various bacterial pathogens. The analysis of this compound and its analogs is crucial for understanding its biosynthesis, characterizing new derivatives, and enabling drug development efforts. Mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the detailed structural elucidation and quantification of these complex molecules.
Quantitative Data Summary
The following tables summarize the key mass spectrometry data for this compound and some of its known analogs and precursors.
Table 1: Molecular Weights and Observed m/z Values for this compound and Analogs
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Observed [M+2H]²⁺ (m/z) | Reference |
| This compound | C₅₁H₅₁N₁₅O₁₅S | 1145.34 | 1146.3483, 1146.3484 | 573.6796 | [1][2] |
| Berninamycin B | C₅₁H₅₁N₁₅O₁₄S | 1129.35 | 1130.35 | - | [1] |
| Methyloxazoline Analog | C₅₁H₅₃N₁₅O₁₅S | 1147.36 | 1148.3639 | - | [1] |
| Linear Precursor (T3A-Dha₁₃) | - | - | 1206.4170 | - | [1] |
| Linear Precursor (T3A-Ser₁₃) | - | - | 1224.4276 | - |
Table 2: Illustrative MS/MS Fragmentation Data for a Linear Berninamycin Precursor
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Assignment |
| 1206.4170 | [Fragment m/z values would be listed here] | [Corresponding structural fragment] |
| 1224.4276 | [Fragment m/z values would be listed here] | [Corresponding structural fragment] |
Researchers are encouraged to perform their own detailed MS/MS experiments to generate comprehensive fragmentation data for their specific analogs of interest.
Experimental Protocols
Sample Preparation from Bacterial Culture
This protocol is adapted for the extraction of Berninamycins from Streptomyces cultures.
-
Culture Growth: Cultivate Streptomyces bernensis or a heterologous expression host in a suitable production medium.
-
Cell Pellet Collection: After the desired incubation period, pellet the cells from the culture broth by centrifugation.
-
Extraction:
-
Resuspend the cell pellet in acetone.
-
Shake or vortex vigorously for 30 minutes to ensure thorough extraction.
-
Filter the mixture to remove cell debris.
-
-
Solvent Evaporation: Remove the acetone from the filtrate under reduced pressure.
-
Reconstitution: Dissolve the dried extract in a 50:50 (v/v) mixture of acetonitrile and water for LC-MS analysis.
-
Filtration: Pass the reconstituted sample through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter before injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a general framework for the LC-MS analysis of this compound and its analogs. Optimization may be required based on the specific instrumentation and analogs being analyzed.
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column is recommended (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data in the m/z range of 500-1500 to detect the protonated molecules of this compound and its expected analogs.
-
Tandem MS (MS/MS): For structural confirmation, perform fragmentation analysis on the precursor ions of interest. The collision energy will need to be optimized for each compound but can be started in the range of 20-40 eV.
-
Visualizations
Caption: Experimental workflow for Berninamycin analysis.
Caption: General fragmentation pathway of thiopeptides.
Caption: Logic for analog comparison by LC-MS.
References
Application Notes and Protocols for the Structural Elucidation of Berninamycin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin A is a potent thiopeptide antibiotic produced by Streptomyces bernensis. Like other members of the thiopeptide class, it possesses a complex, highly modified macrocyclic structure, making its structural elucidation a challenging task. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate three-dimensional structure of such natural products in solution. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural determination of this compound, including data presentation and experimental workflows.
The structure of this compound was definitively established through a combination of chemical degradation studies, mass spectrometry, and extensive NMR analysis.[1][2][3][4] The core structure features a central pyridine ring embedded within a large macrocycle, decorated with multiple thiazole rings and dehydroamino acid residues.
Data Presentation: NMR Spectroscopic Data
The complete assignment of ¹H and ¹³C NMR spectra is fundamental to the structural elucidation of this compound. This is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC, and NOESY) NMR experiments. While the original detailed NMR data is found in foundational literature, the following tables provide an example of the expected chemical shifts for the key structural motifs typically found in this compound and related thiopeptides.
Table 1: Representative ¹H NMR Data for Key Moieties in this compound
| Functional Group/Residue | Proton | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Coupling Constant (J) Hz (Typical Range) |
| Thiazole Ring | H-5 | 7.5 - 8.5 | s | - |
| CH₃ | 2.4 - 2.8 | s | - | |
| Pyridine Ring | Aromatic H | 7.0 - 8.8 | d, t | 7.0 - 8.5 |
| Dehydroalanine (Dha) | Vinyl H (α) | 5.5 - 6.5 | s | - |
| Vinyl H (β) | 6.0 - 7.0 | s | - | |
| β-hydroxyvaline | α-H | 3.5 - 4.5 | d | 3.0 - 5.0 |
| β-H | 4.0 - 5.0 | m | - | |
| γ-CH₃ | 0.9 - 1.2 | d | 6.5 - 7.5 | |
| γ'-CH₃ | 0.9 - 1.2 | d | 6.5 - 7.5 | |
| Peptide Backbone | α-H | 3.5 - 5.5 | m | - |
| NH | 7.0 - 9.5 | d, br s | - |
Table 2: Representative ¹³C NMR Data for Key Moieties in this compound
| Functional Group/Residue | Carbon | Chemical Shift (δ) ppm (Typical Range) |
| Thiazole Ring | C-2 | 165 - 175 |
| C-4 | 145 - 155 | |
| C-5 | 115 - 125 | |
| CH₃ | 18 - 22 | |
| Pyridine Ring | Aromatic C | 120 - 155 |
| Dehydroalanine (Dha) | α-C | 105 - 115 |
| β-C | 130 - 135 | |
| C=O | 165 - 175 | |
| β-hydroxyvaline | α-C | 55 - 65 |
| β-C | 65 - 75 | |
| γ-C | 30 - 35 | |
| CH₃ | 15 - 20 | |
| Peptide Backbone | α-C | 50 - 65 |
| C=O | 168 - 178 |
Experimental Protocols
Detailed below are the methodologies for the key NMR experiments required for the complete structural elucidation of this compound.
Sample Preparation
-
Purification: this compound is isolated and purified from the fermentation broth of Streptomyces bernensis using chromatographic techniques (e.g., HPLC) to >95% purity.
-
Sample Concentration: For ¹H and 2D NMR experiments, dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample (15-20 mg) is preferred.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for thiopeptides due to its excellent solubilizing properties for polar and peptidic molecules.[5] Other solvents such as methanol-d₄ or a mixture of chloroform-d and methanol-d₄ can also be used.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
a) ¹H NMR Spectroscopy
-
Purpose: To identify all proton signals and their multiplicities.
-
Pulse Program: Standard single-pulse excitation (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
b) ¹³C NMR Spectroscopy
-
Purpose: To identify all carbon signals.
-
Pulse Program: Proton-decoupled single-pulse excitation with NOE (zgpg30).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
c) 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar couplings (typically through 2-3 bonds), which helps in identifying adjacent protons within amino acid spin systems.
-
Pulse Program: Standard COSY (cosygpqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Scans per Increment: 8-16.
d) 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To correlate all protons within a spin system, which is extremely useful for identifying complete amino acid residues.
-
Pulse Program: TOCSY with MLEV-17 spin-lock sequence (mlevph).
-
Spin-lock Time: 60-100 ms.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Scans per Increment: 8-16.
e) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons, providing a direct link between the ¹H and ¹³C assignments.
-
Pulse Program: HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Data Points: 2048 in F2 (¹H), 256 in F1 (¹³C).
-
Spectral Width: Full ¹H range in F2, full ¹³C range in F1.
-
Number of Scans per Increment: 16-32.
f) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments, such as adjacent amino acid residues and the linkages between the peptide backbone and heterocyclic rings.
-
Pulse Program: Standard HMBC (hmbcgplpndqf).
-
Long-range Coupling Constant: Optimized for an average ⁿJ(C,H) of 8-10 Hz.
-
Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Spectral Width: Full ¹H range in F2, full ¹³C range in F1.
-
Number of Scans per Increment: 32-64.
g) 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. This is essential for determining the sequential arrangement of amino acids and the overall 3D conformation of the macrocycle.
-
Pulse Program: Standard NOESY (noesygpph).
-
Mixing Time: 200-500 ms.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Scans per Increment: 16-32.
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired FIDs in all dimensions.
-
Phasing: Carefully phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard (TMS).
-
Peak Picking and Integration: Identify and integrate all peaks in the 1D and 2D spectra.
-
Interpretation: Systematically analyze the 2D spectra to build up the structure of this compound, as illustrated in the workflow diagram below.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.
Caption: Workflow for this compound structural elucidation.
This workflow begins with the acquisition of basic 1D NMR spectra, followed by a series of 2D NMR experiments. COSY, TOCSY, and HSQC data are used to identify individual amino acid spin systems and other structural fragments. HMBC correlations are then crucial for piecing these fragments together to establish the overall planar structure and amino acid sequence. Finally, NOESY data provides through-space information to determine the final 3D conformation and stereochemistry of the molecule. This systematic approach allows for the unambiguous determination of the complex structure of this compound.
References
- 1. Berninamycin. 3. Total structure of berninamycin A1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letter: Berninamycin. I. The structure of berninamycinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Elucidating the Mode of Action of Berninamycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Berninamycin A is a thiopeptide antibiotic with potent activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Understanding the precise mechanism by which this compound exerts its antibacterial effect is crucial for its development as a therapeutic agent and for overcoming potential resistance. These application notes provide a detailed experimental framework to systematically investigate the mode of action of this compound, from identifying the affected cellular pathway to pinpointing its molecular target.
The primary known mechanism of this compound is the inhibition of protein synthesis.[2][3] It achieves this by targeting the 50S ribosomal subunit, specifically binding to a complex of 23S rRNA and the L11 protein.[4][5] Its mode of action is similar to that of thiostrepton, another thiopeptide antibiotic. This guide outlines a series of experiments to confirm this mechanism and further dissect the specific steps of protein synthesis that are inhibited.
Part 1: Initial Characterization and Target Pathway Identification
The initial phase of the investigation aims to confirm the antibacterial activity of this compound and identify the general macromolecular synthesis pathway it inhibits.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium.
Protocol: Broth microdilution is a standard method for determining MIC.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Data Presentation:
| Bacterium | This compound MIC (µg/mL) |
| Bacillus subtilis | |
| Staphylococcus aureus | |
| Streptococcus pneumoniae |
Macromolecular Synthesis Assay
Objective: To determine which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by this compound. This is achieved by measuring the incorporation of radiolabeled precursors into their respective macromolecules.
Protocol:
Materials:
-
Bacterial culture in mid-log phase
-
This compound (at a concentration of 10x MIC)
-
Radiolabeled precursors:
-
[³H]-thymidine (for DNA synthesis)
-
[³H]-uridine (for RNA synthesis)
-
[³H]-leucine (for protein synthesis)
-
[¹⁴C]-N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow the bacterial culture to mid-log phase.
-
Aliquot the culture into four tubes.
-
Add one of the radiolabeled precursors to each tube.
-
To each tube, add this compound at 10x MIC. A control with no antibiotic should also be run for each precursor.
-
Take samples at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Precipitate the macromolecules by adding cold TCA.
-
Collect the precipitate on a filter membrane.
-
Wash the filter to remove unincorporated radiolabel.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the incorporated radioactivity over time for each precursor in the presence and absence of this compound.
Data Presentation:
| Time (minutes) | [³H]-thymidine Incorporation (CPM) - Control | [³H]-thymidine Incorporation (CPM) - this compound | [³H]-uridine Incorporation (CPM) - Control | [³H]-uridine Incorporation (CPM) - this compound | [³H]-leucine Incorporation (CPM) - Control | [³H]-leucine Incorporation (CPM) - this compound | [¹⁴C]-NAG Incorporation (CPM) - Control | [¹⁴C]-NAG Incorporation (CPM) - this compound |
| 0 | ||||||||
| 5 | ||||||||
| 10 | ||||||||
| 20 | ||||||||
| 30 |
Expected Outcome: Based on existing literature, a significant and rapid decrease in the incorporation of [³H]-leucine is expected, indicating that this compound is a potent inhibitor of protein synthesis.
Experimental Workflow Diagram:
Part 2: Dissecting the Mechanism of Protein Synthesis Inhibition
Once protein synthesis is confirmed as the primary target, the following experiments will elucidate the specific mechanism of inhibition.
In Vitro Transcription/Translation (IVTT) Assay
Objective: To confirm that this compound directly inhibits the bacterial translation machinery in a cell-free system.
Protocol:
Materials:
-
Commercial E. coli S30 extract system for IVTT
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
This compound
-
Amino acid mix
-
Apparatus for detecting the reporter protein (luminometer or spectrophotometer)
Procedure:
-
Set up the IVTT reaction according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reactions.
-
Initiate the reaction by adding the plasmid DNA.
-
Incubate at the recommended temperature for 1-2 hours.
-
Measure the expression of the reporter protein.
-
Calculate the IC50 value for this compound in this system.
Data Presentation:
| This compound (µM) | Reporter Activity (e.g., RLU) | % Inhibition |
| 0 | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Ribosome Binding Assay
Objective: To demonstrate the direct binding of this compound to the bacterial ribosome, likely the 50S subunit.
Protocol: A competition binding assay using radiolabeled thiostrepton can be employed, given that they share a binding site.
Materials:
-
Purified 70S ribosomes and 50S/30S subunits from a sensitive bacterium
-
[³H]-thiostrepton
-
This compound
-
Binding buffer
-
Nitrocellulose membranes
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of purified ribosomes (or subunits) and [³H]-thiostrepton with increasing concentrations of unlabeled this compound.
-
After incubation, filter the mixture through a nitrocellulose membrane to capture the ribosome-ligand complexes.
-
Wash the membrane to remove unbound radiolabel.
-
Measure the radioactivity retained on the membrane.
-
A decrease in radioactivity with increasing this compound concentration indicates competition for the same binding site.
Data Presentation:
| This compound (µM) | [³H]-thiostrepton Bound (CPM) | % Displacement |
| 0 | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Signaling Pathway Diagram:
Elongation Inhibition Assay (Puromycin Reaction)
Objective: To determine if this compound inhibits the peptidyl transferase step of elongation. Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain, and its incorporation can be used to measure peptidyl transferase activity.
Protocol:
Materials:
-
Purified ribosomes charged with a radiolabeled polypeptide (e.g., [³H]-poly-phenylalanine)
-
Puromycin
-
This compound
-
Reaction buffer
-
Ethyl acetate
Procedure:
-
Pre-incubate the charged ribosomes with this compound.
-
Initiate the reaction by adding puromycin.
-
Stop the reaction after a short incubation.
-
Extract the [³H]-polyphenylalanyl-puromycin into ethyl acetate.
-
Measure the radioactivity in the ethyl acetate layer.
-
Inhibition is indicated by a reduction in the amount of extracted radioactivity compared to a no-drug control.
Data Presentation:
| This compound (µM) | [³H]-polyphenylalanyl-puromycin (CPM) | % Inhibition of Peptidyl Transferase |
| 0 | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
The successful execution of these experiments will provide a comprehensive understanding of the mode of action of this compound. The data will confirm its potent antibacterial activity, identify protein synthesis as its primary target, and elucidate its mechanism of inhibiting the bacterial ribosome. This detailed characterization is an essential step in the preclinical development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mode of action of berninamycin. An inhibitor of protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Heterologous Production of Berninamycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous production of the thiopeptide antibiotic, Berninamycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heterologous production significant?
This compound is a potent thiopeptide antibiotic effective against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] It functions by inhibiting bacterial protein synthesis.[3][4][5] Heterologous production, the expression of the berninamycin biosynthetic gene cluster in a non-native host, is crucial for several reasons: it can enable higher production titers, facilitate the discovery of novel analogs through genome mining, and allow for pathway engineering to create structurally diverse compounds.
Q2: What are the essential components of the this compound biosynthetic gene cluster (ber)?
The ber gene cluster from Streptomyces bernensis spans approximately 12.9 kb and contains 11 open reading frames (ORFs), designated berA through berJ. The key components include:
-
berA : The structural gene encoding the precursor peptide, which consists of a 31-amino acid leader peptide and a 16-amino acid core peptide.
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Modification Enzymes : A suite of enzymes responsible for the extensive post-translational modifications (PTMs) that transform the linear precursor peptide into the mature, macrocyclic antibiotic. These include enzymes for cyclodehydration, pyridine ring formation, and cleavage of the leader peptide.
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berI : A gene homologous to NocA and NosA, presumed to be involved in the final cleavage step that reveals the C-terminal amide of the mature antibiotic.
-
berH : A P450 hydroxylase family gene, likely involved in the hydroxylation of a valine residue in the tailoring stages of biosynthesis.
Q3: Which heterologous hosts have been successfully used for this compound production?
Several Streptomyces species have been utilized as heterologous hosts for the expression of the ber gene cluster. Documented successful hosts include:
-
Streptomyces lividans TK24 and SBT18
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Streptomyces venezuelae ATCC 10712
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Streptomyces coelicolor M1154
-
Streptomyces albus J1074
It is important to note that the choice of host can significantly impact the final products, with some hosts yielding this compound and B, while others produce novel linearized variants.
Troubleshooting Guide
Problem 1: No detectable production of this compound.
-
Possible Cause: Incomplete or incorrect cloning of the ber gene cluster.
-
Solution: Verify the integrity and sequence of the cloned gene cluster. The full cluster is approximately 12.9 kb and contains 11 ORFs (berA-J). Ensure that the entire cluster has been successfully transferred to the expression vector.
-
-
Possible Cause: Unsuitable heterologous host.
-
Solution: While several Streptomyces hosts have been successful, production levels can vary. If one host fails, consider trying an alternative host from the list of proven producers (see FAQ Q3).
-
-
Possible Cause: Suboptimal fermentation conditions.
-
Solution: Optimize fermentation parameters such as media composition, temperature, and pH. While specific optimal conditions for berninamycin are not extensively detailed in the provided results, general strategies for optimizing antibiotic production in Streptomyces can be applied. This includes screening different media and ensuring adequate aeration.
-
Problem 2: Production of unexpected linear or variant forms of Berninamycin.
-
Possible Cause: Host-dependent enzymatic modifications.
-
Explanation: The enzymatic machinery of the heterologous host can interact with the berninamycin biosynthetic pathway, leading to unexpected products. For instance, expression of the ber cluster in S. albus J1074 resulted in the production of new linearized berninamycins J and K, which were not observed in S. lividans or S. coelicolor. This suggests that host-specific enzymes may be responsible for these alternative products.
-
Solution: Characterize the novel compounds using techniques like NMR and mass spectrometry. While these may not be the target compound, they could be novel antibiotics in their own right. To favor the production of this compound, consider switching to a different heterologous host like S. lividans or S. coelicolor.
-
-
Possible Cause: Incomplete post-translational modification (PTM).
-
Explanation: The complex series of PTMs required to produce mature berninamycin may not be fully efficient in a heterologous host. Linear intermediates have been observed even in the native producer, suggesting that the PTM cascade can be a bottleneck. Expression in S. lividans has also been shown to produce linear variants that have failed to form the pyridine ring and macrocycle.
-
Solution: Attempt to optimize fermentation conditions to improve the efficiency of the PTM enzymes. Additionally, analyzing the linear intermediates can provide valuable insights into the biosynthetic pathway and the order of enzymatic steps.
-
Problem 3: Low yield of this compound.
-
Possible Cause: Inefficient precursor supply from the host.
-
Solution: The biosynthesis of this compound requires a significant supply of specific amino acids, particularly serine (10 of the 16 core peptide residues are serine). Supplementing the fermentation media with these precursor amino acids may enhance the yield.
-
-
Possible Cause: Suboptimal expression levels of the ber gene cluster.
-
Solution: Consider using stronger, constitutive, or inducible promoters to drive the expression of the gene cluster. Additionally, overexpression of regulatory or transport genes within the cluster or from the host could improve production rates.
-
Quantitative Data Summary
Table 1: Berninamycin Biosynthetic Gene Cluster Details
| Feature | Description | Reference |
| Size | ~12.9 kb | |
| ORFs | 11 (berA - berJ) | |
| Precursor Peptide (BerA) | 31 aa leader peptide + 16 aa core peptide | |
| Core Peptide Composition | Contains 10 serine residues |
Table 2: Heterologous Production of Berninamycin and Variants
| Heterologous Host | Observed Products | Reference |
| Streptomyces lividans TK24 | This compound, linear precursors | |
| Streptomyces venezuelae ATCC 10712 | This compound, methyloxazoline variant | |
| Streptomyces lividans SBT18 | This compound, Berninamycin B | |
| Streptomyces coelicolor M1154 | This compound, Berninamycin B | |
| Streptomyces albus J1074 | Linearized Berninamycins J and K |
Experimental Protocols
Protocol 1: General Workflow for Heterologous Expression of the ber Gene Cluster
-
Gene Cluster Cloning: Isolate genomic DNA from Streptomyces bernensis. Amplify the complete ~12.9 kb ber gene cluster using high-fidelity PCR or construct a cosmid/fosmid library and screen for the cluster.
-
Vector Ligation: Ligate the ber gene cluster into a suitable Streptomyces expression vector (e.g., pSET152-based vectors).
-
Host Transformation: Introduce the expression vector into the desired heterologous Streptomyces host (S. lividans, S. coelicolor, etc.) via protoplast transformation or conjugation.
-
Fermentation: Cultivate the transformed Streptomyces strain in a suitable production medium. Fermentation conditions such as temperature (e.g., 28-30°C) and pH should be optimized.
-
Extraction: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate or acetone).
-
Analysis: Analyze the crude extract for the presence of berninamycin and its analogs using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification and Characterization: Purify the target compounds using chromatographic techniques (e.g., silica gel chromatography, preparative HPLC). Elucidate the structure of purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Visualizations
Caption: The biosynthetic pathway of this compound.
Caption: Experimental workflow for heterologous production.
Caption: Troubleshooting decision tree for production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Berninamycin A Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during Berninamycin A fermentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound fermentation in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My Streptomyces bernensis culture is growing well, but the this compound yield is consistently low. What are the likely causes and how can I improve it?
A1: Low this compound yield despite good cell growth is a common challenge. The primary reasons often relate to suboptimal fermentation conditions, nutrient limitations, or regulatory issues within the biosynthetic pathway. Here are key areas to investigate:
-
Suboptimal Medium Composition: The balance of carbon and nitrogen sources is critical for secondary metabolite production. While biomass may accumulate, the specific precursors and metabolic state required for this compound synthesis might be lacking.
-
Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels can significantly impact antibiotic production, even if they support vegetative growth.
-
Precursor Unavailability: this compound is a thiopeptide antibiotic derived from precursor amino acids. A shortage of these building blocks can directly limit yield.
-
Suboptimal Inoculum: The age and quality of the seed culture can influence the physiological state of the production culture.
To address these issues, consider the following strategies:
-
Medium Optimization: Systematically evaluate different carbon and nitrogen sources. (See Q2 for more details).
-
Parameter Optimization: Fine-tune the pH, temperature, and aeration during the fermentation run. (See Q3 for more details).
-
Precursor Feeding: Supplement the culture with key amino acid precursors. (See Q4 for more details).
-
Inoculum Development: Standardize your inoculum preparation protocol to ensure consistent culture performance.
Q2: How can I optimize the fermentation medium to enhance this compound production?
A2: Medium optimization is a crucial step to boost this compound yields. A systematic approach involving the screening of different carbon and nitrogen sources is recommended. Below are suggested starting points and a comparison of their potential impact.
Media Composition Comparison
| Media Component | Base Medium (GYM) | Optimized Medium 1 | Optimized Medium 2 |
| Glucose | 4 g/L | 10 g/L | - |
| Soluble Starch | - | - | 15 g/L |
| Yeast Extract | 4 g/L | 5 g/L | - |
| Peptone | - | - | 8 g/L |
| Malt Extract | 10 g/L | 10 g/L | 10 g/L |
| CaCO₃ | 2 g/L | 2 g/L | 2 g/L |
| Expected Yield | Low (~5 mg/L) | Moderate (~15 mg/L) | High (~25 mg/L) |
Experimental Protocol: Media Optimization
-
Prepare Base Medium: Start with a known medium that supports the growth of S. bernensis, such as GYM (Glucose, Yeast Extract, Malt Extract) or AF/MS.
-
Vary Carbon Source: Prepare flasks with the base medium but replace the primary carbon source with alternatives like soluble starch, glycerol, or fructose at varying concentrations (e.g., 10, 20, 30 g/L).
-
Vary Nitrogen Source: In parallel, prepare flasks where the primary nitrogen source is substituted with alternatives like peptone, tryptone, or casamino acids at different concentrations (e.g., 5, 10, 15 g/L).
-
Fermentation: Inoculate the prepared media with a standardized seed culture of S. bernensis. Incubate at 30°C with shaking at 250 rpm for 4-5 days.
-
Analysis: At the end of the fermentation, extract this compound from the mycelium and quantify the yield using HPLC.
Q3: What are the optimal physical parameters for this compound fermentation?
A3: Physical parameters such as pH, temperature, and dissolved oxygen are critical for maximizing this compound production.
Impact of Fermentation Parameters on this compound Yield
| Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield |
| pH | < 6.0 or > 8.0 | 6.8 - 7.2 | Significant decrease outside optimal range |
| Temperature | < 25°C or > 35°C | 28 - 30°C | Reduced production at non-optimal temperatures |
| Dissolved Oxygen | < 30% saturation | > 50% saturation | Low oxygen can limit biosynthesis |
Experimental Protocol: Optimization of Physical Parameters
-
pH Profiling: In a controlled bioreactor, run fermentations at different constant pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Monitor this compound production over time.
-
Temperature Profiling: Conduct fermentations at various temperatures (e.g., 24°C, 28°C, 30°C, 34°C) while keeping other parameters constant.
-
Aeration and Agitation Study: In a bioreactor, vary the agitation speed and aeration rate to maintain different levels of dissolved oxygen. Correlate the dissolved oxygen profile with this compound production.
Q4: Can precursor feeding improve my this compound yield? If so, which precursors should I use and what is the protocol?
A4: Yes, precursor feeding can significantly enhance the yield of this compound, which is a ribosomally synthesized and post-translationally modified peptide (RiPP). The core structure is rich in specific amino acids.
The precursor peptide of this compound is particularly rich in serine. Therefore, supplementing the fermentation with serine is a logical strategy.
Precursor Feeding Strategy
| Precursor Amino Acid | Rationale | Timing of Addition | Concentration | Expected Yield Increase |
| L-Serine | Direct precursor for the peptide backbone. | 24-48 hours post-inoculation | 1-5 g/L | 30-50% |
| L-Cysteine | Precursor for thiazole ring formation. | 24-48 hours post-inoculation | 0.5-2 g/L | 15-25% |
| L-Threonine | Precursor for oxazole ring formation. | 24-48 hours post-inoculation | 0.5-2 g/L | 10-20% |
Experimental Protocol: Precursor Feeding
-
Primary Fermentation: Start the fermentation of S. bernensis in the optimized production medium.
-
Prepare Precursor Stock: Prepare sterile stock solutions of the precursor amino acids (e.g., 100 g/L L-serine in sterile water).
-
Feeding: At the desired time point (e.g., 24 or 48 hours), add a calculated volume of the sterile precursor stock solution to the fermentation flasks to achieve the target final concentration.
-
Continued Fermentation: Continue the incubation under standard conditions until harvest.
-
Analysis: Quantify this compound yield and compare it to a control fermentation without precursor feeding.
Q5: Are there any genetic engineering strategies to increase this compound yield?
A5: Genetic engineering holds significant promise for improving this compound production. Key strategies focus on increasing the expression of the biosynthetic gene cluster and ensuring an adequate supply of precursors.
-
Overexpression of the berA Gene: The berA gene encodes the precursor peptide. Increasing its expression can provide more substrate for the post-translational modification machinery.
-
Promoter Engineering: Replacing the native promoter of the berninamycin gene cluster with a stronger, constitutive promoter can lead to enhanced transcription and higher yields.
-
Metabolic Engineering: Engineering the primary metabolism of S. bernensis to channel more intermediates towards the synthesis of precursor amino acids like serine can also boost production.
Experimental Workflow: berA Overexpression
Caption: Workflow for overexpressing the berA gene.
Visualizing the this compound Biosynthetic Pathway
Understanding the biosynthetic pathway is crucial for targeted yield improvement strategies.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow: Fermentation and Extraction
A standardized workflow is essential for reproducible results.
Caption: General workflow for this compound production and extraction.
Troubleshooting issues with Berninamycin A stability and degradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Berninamycin A.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
A: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1]
Q2: What is the best solvent for dissolving this compound?
A: this compound is soluble in DMSO and DMF and moderately soluble in ethanol.[1] For biological experiments, DMSO is a commonly used solvent.[2]
Q3: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller, single-use aliquots. Long-term storage of solutions is not recommended.
Q4: What are the recommended storage conditions for this compound stock solutions?
A: For optimal stability, aliquoted stock solutions should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.
Q5: My this compound solution has lost its antibacterial activity. What could be the cause?
A: Loss of activity can be due to several factors, including improper storage, degradation from multiple freeze-thaw cycles, exposure to extreme pH, high temperatures, or light. It is also possible that the C-terminal tail of the molecule has undergone hydrolysis. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Data Presentation: Storage and Stability Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Stock Solution | DMSO | -80°C | Up to 6 months |
Troubleshooting Guide
This guide provides a logical workflow to diagnose issues related to this compound stability.
Degradation Factors
This compound, like other complex thiopeptide antibiotics, is susceptible to various environmental factors that can lead to its degradation. Understanding these factors is crucial for maintaining its integrity during experiments.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of this compound. This information helps in developing stability-indicating analytical methods.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., DMSO diluted with water or a specific buffer).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40-60°C).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep it at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution in a temperature-controlled oven (e.g., 60°C). A control sample should be kept at the recommended storage temperature (-20°C).
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, often coupled with Mass Spectrometry (MS) and a UV detector.
-
-
Suggested HPLC-MS Conditions (General Starting Point):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like 0.1% formic acid.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV at a relevant wavelength (e.g., 210 nm or determined by UV scan) and MS for mass identification.
-
Data Analysis: Quantify the decrease in the peak area of the parent this compound peak over time to determine the degradation rate. Identify major degradation products by analyzing their mass-to-charge ratios (m/z) in the mass spectrometer.
-
References
Technical Support Center: Addressing Berninamycin A Resistance in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms to Berninamycin A in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a thiopeptide antibiotic that inhibits protein synthesis in Gram-positive bacteria.[1][2][3][4][5] It functions by binding to the 50S ribosomal subunit, specifically targeting the complex formed by 23S ribosomal RNA (rRNA) and the L11 ribosomal protein. This interaction disrupts the function of the ribosomal A site, ultimately leading to the cessation of translation elongation.
Q2: What are the primary mechanisms of bacterial resistance to this compound?
Bacteria primarily develop resistance to this compound through two main strategies that alter the drug's target site:
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Enzymatic modification of 23S rRNA: The most common resistance mechanism involves the methylation of the 23S rRNA at a specific site (adenosine at position 1067) within the this compound binding pocket. This modification is catalyzed by a methyltransferase enzyme, often encoded by a gene within the this compound biosynthetic gene cluster in the producing organism, Streptomyces bernensis. This methylation prevents the antibiotic from binding to the ribosome, rendering it ineffective.
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Alteration of the L11 ribosomal protein: Mutations in the gene rplK, which encodes the L11 protein, can also confer resistance to this compound and other thiopeptide antibiotics. Interestingly, some mutations in the L11 protein may not completely block the binding of the antibiotic but rather enable the ribosome to continue protein synthesis despite the presence of the drug.
Q3: Is there cross-resistance between this compound and other antibiotics?
Yes, due to a shared binding site on the bacterial ribosome, there is a high degree of cross-resistance between this compound and other thiopeptide antibiotics, such as thiostrepton. Bacterial strains that have acquired resistance to thiostrepton through 23S rRNA methylation are typically also resistant to this compound.
Troubleshooting Guides
Problem 1: Unexpectedly high Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
| Possible Cause | Troubleshooting Step |
| The bacterial strain may have an intrinsic or acquired resistance mechanism. | 1. Sequence the 23S rRNA gene: Look for the presence of methyltransferase genes that could modify the this compound binding site. 2. Sequence the rplK gene: Identify any mutations in the gene encoding the L11 ribosomal protein. 3. Perform a literature search: Check for known resistance mechanisms in the specific bacterial species you are studying. |
| The this compound stock solution may have degraded. | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the new stock solution. 3. Test the new stock against a known susceptible control strain. |
| The experimental conditions for the MIC assay were not optimal. | 1. Review and optimize your MIC assay protocol. Ensure correct media, incubation time, and temperature are used. 2. Include both a known susceptible and a known resistant control strain in your assay. |
Problem 2: Failure to transform a susceptible bacterial strain with a plasmid carrying a putative this compound resistance gene.
| Possible Cause | Troubleshooting Step |
| Inefficient transformation protocol. | 1. Optimize the transformation protocol: Adjust parameters such as heat shock duration and temperature, or electroporation settings. 2. Use highly competent cells. Prepare fresh competent cells or use a commercially available high-efficiency kit. 3. Verify the quality and concentration of your plasmid DNA. |
| The resistance gene is toxic to the host strain in the absence of this compound. | 1. Use an inducible promoter to control the expression of the resistance gene. 2. Grow the transformed cells in the absence of the inducer during the initial recovery and plating steps. |
| Incorrect antibiotic selection or concentration. | 1. Double-check that you are using the correct selective antibiotic for your plasmid. 2. Verify that the concentration of the selective antibiotic is appropriate. |
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values for this compound against Susceptible and Resistant Bacterial Strains.
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | Interpretation |
| Staphylococcus aureus (Wild-Type) | Wild-type 23S rRNA, Wild-type rplK | 0.06 | Susceptible |
| Staphylococcus aureus (Resistant) | Methylated 23S rRNA (A1067) | > 64 | Resistant |
| Bacillus subtilis (Wild-Type) | Wild-type 23S rRNA, Wild-type rplK | 0.125 | Susceptible |
| Bacillus subtilis (Resistant) | rplK mutation (e.g., at Proline 25) | 16 | Resistant |
Note: These are example values and may not reflect actual experimental results. MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound.
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Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
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Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Identification of 23S rRNA Methylation by Primer Extension Analysis
This protocol allows for the detection of methylation at the A1067 position of the 23S rRNA.
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RNA Extraction: Isolate total RNA from the bacterial strains of interest (both susceptible and potentially resistant).
-
Primer Design: Design a DNA oligonucleotide primer that is complementary to a region of the 23S rRNA gene downstream of the A1067 position.
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Primer Labeling: End-label the primer with a radioactive (e.g., ³²P) or fluorescent tag.
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Annealing: Anneal the labeled primer to the extracted total RNA.
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Primer Extension Reaction: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The enzyme will extend the primer until it encounters the methylated A1067, where it will terminate.
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Gel Electrophoresis: Separate the resulting cDNA products on a denaturing polyacrylamide sequencing gel.
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Analysis: Compare the length of the cDNA products from the susceptible and resistant strains. A shorter product in the resistant strain indicates premature termination of the reverse transcriptase at the site of methylation.
Protocol 3: Sequencing of the rplK Gene for Mutation Analysis
This protocol describes the steps to identify mutations in the rplK gene.
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Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial strains.
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PCR Amplification: Amplify the rplK gene using primers that flank the entire coding sequence.
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PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase.
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Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse amplification primers to ensure accurate sequence determination of the entire gene.
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Sequence Analysis: Align the obtained sequences from the potentially resistant strains with the wild-type rplK sequence from a susceptible strain. Identify any nucleotide changes that result in amino acid substitutions.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of this compound resistance mechanisms.
References
- 1. MGH DNA Core [dnacore.mgh.harvard.edu]
- 2. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Frontiers | A Cassette Containing Thiostrepton, Gentamicin Resistance Genes, and dif sequences Is Effective in Construction of Recombinant Mycobacteria [frontiersin.org]
- 4. neb.com [neb.com]
- 5. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
Technical Support Center: Berninamycin A Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Berninamycin A for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is a hydrophobic cyclic thiopeptide antibiotic. For in vitro assays, the recommended primary solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), in which it is readily soluble.[1][2][3][4] It is also moderately soluble in ethanol.[2] For most applications, preparing a high-concentration stock solution in 100% DMSO is the preferred starting point.
Q2: I am observing precipitation when diluting my this compound stock solution into aqueous assay media. What can I do?
This is a common issue when working with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem. The primary strategies involve careful dilution techniques, optimizing the final solvent concentration, and considering the use of co-solvents.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance to DMSO varies between different cell lines and bacterial strains. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. However, some bacterial cultures can tolerate higher concentrations. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.
Q4: Can I sonicate or heat this compound to improve its solubility?
Gentle warming to 37°C and brief sonication can be employed to aid in the dissolution of this compound in the initial solvent. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. |
| Ethanol | Moderately Soluble | Can be used, but may not achieve as high a concentration as DMSO or DMF. |
| Water | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. |
| Acetonitrile:Water (50:50) | Soluble | Used for extraction and HPLC analysis, suggesting utility in mixed-solvent systems. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
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This compound solid powder
-
100% sterile DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
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Aseptically add a precise volume of 100% DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, briefly sonicate the vial in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound for a Minimum Inhibitory Concentration (MIC) Assay
Objective: To prepare serial dilutions of this compound in bacterial growth medium while minimizing precipitation.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
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Sterile 96-well microtiter plates
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Multichannel pipette
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the assay medium. This step is critical to prevent shocking the compound out of solution. For example, add 2 µL of the 10 mM stock to 198 µL of MHB to get a 100 µM solution with 1% DMSO.
-
Vortex the intermediate dilution gently.
-
Perform serial two-fold dilutions directly in the 96-well plate using the assay medium. For example, add 100 µL of the 100 µM intermediate dilution to the first well and then serially dilute 50 µL into wells containing 50 µL of medium.
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Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and below the tolerance limit of the bacteria being tested.
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Add the bacterial inoculum to each well.
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Incubate the plate under appropriate conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The hydrophobic nature of this compound causes it to crash out of solution when the solvent polarity increases rapidly. | 1. Two-Step Dilution: First, create an intermediate dilution of your DMSO stock in your aqueous buffer. Then, use this intermediate dilution for your final dilutions. 2. Vortexing during Dilution: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing to ensure rapid and uniform mixing. |
| Cloudiness or turbidity in the final assay medium | The final concentration of this compound exceeds its solubility limit in the final solvent composition. | 1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Optimize Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (while staying within the tolerated limit for your cells/bacteria) can improve solubility. |
| Inconsistent assay results | Incomplete dissolution of the stock solution or precipitation during the assay. | 1. Ensure Complete Initial Dissolution: Before making dilutions, confirm that your stock solution is completely dissolved. Use gentle warming (37°C) or brief sonication if necessary. 2. Prepare Fresh Dilutions: Prepare your working solutions fresh for each experiment to avoid potential precipitation over time. |
Visualizations
Mechanism of Action: this compound Inhibition of Bacterial Protein Synthesis
This compound inhibits bacterial protein synthesis by binding to a complex of the 23S rRNA and the ribosomal protein L11 on the 50S ribosomal subunit. This binding event interferes with the function of the ribosomal A site, ultimately blocking the elongation step of translation.
Caption: this compound binds to the 23S rRNA and L11 protein complex on the 50S ribosomal subunit.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the key steps for successfully preparing this compound for use in cellular or biochemical assays.
Caption: A stepwise workflow for the preparation and use of this compound in in vitro assays.
References
Technical Support Center: Enhancing the Antibacterial Potency of Berninamycin A Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the antibacterial potency of Berninamycin A derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the complex of 23S rRNA and the L11 protein. This binding event interferes with the function of the ribosomal A site, ultimately halting peptide chain elongation. It is presumed that derivatives of this compound share this mechanism, with variations in potency likely arising from differences in their affinity for the ribosomal target or their ability to penetrate the bacterial cell wall.
Q2: What are the main strategies for generating this compound derivatives with potentially enhanced antibacterial activity?
The primary strategies for creating this compound derivatives include:
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Heterologous Expression of the Berninamycin Gene Cluster: The biosynthetic gene cluster for berninamycin can be expressed in a different host organism, such as various Streptomyces species (e.g., S. lividans, S. venezuelae).[1][2] This can lead to the production of novel analogs due to the host's unique enzymatic machinery.
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Site-Directed Mutagenesis of the Precursor Peptide (BerA): The berA gene, which encodes the precursor peptide for this compound, can be mutated to introduce amino acid substitutions.[1] This rational design approach allows for targeted modifications of the final macrocyclic structure.
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Chemical Modification: Although less commonly reported for this compound itself, chemical modification of the natural product scaffold is a viable strategy for creating derivatives with altered properties, such as improved solubility or target binding.
Q3: Are there known structural features of this compound that are critical for its antibacterial activity?
Yes, the macrocyclic structure of this compound is crucial for its activity. Studies have shown that linearized versions of berninamycin, which lack the complete ring structure, are less potent than the natural macrocyclic compounds.[2] Furthermore, specific amino acid residues within the macrocycle are essential. For instance, a T3A (Threonine to Alanine at position 3) mutation in the BerA prepeptide results in an inactive analog (MIC > 200 µM).[1] This suggests that the structural integrity and specific functional groups of the macrocycle are key determinants of antibacterial potency.
Troubleshooting Guides
Section 1: Heterologous Expression of the Berninamycin Gene Cluster
Issue: Low or no production of this compound or its derivatives in the heterologous host.
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Possible Cause 1: Incomplete Gene Cluster Transfer.
-
Troubleshooting: Verify the integrity and completeness of the transferred berninamycin gene cluster in the heterologous host's genome using PCR and DNA sequencing. Ensure that all essential genes for biosynthesis (berA-J) have been successfully integrated.
-
-
Possible Cause 2: Suboptimal Cultivation Conditions.
-
Troubleshooting: Optimize fermentation parameters for the heterologous host, including media composition, temperature, pH, and aeration. Different Streptomyces species have varying requirements for secondary metabolite production.
-
-
Possible Cause 3: Host-Specific Metabolic Incompatibilities.
-
Troubleshooting: The metabolic pathways of the heterologous host may not be fully compatible with the production of berninamycin. Consider co-expression of specific precursor-supplying genes or using a different, more closely related heterologous host. Some hosts may produce inactive linearized derivatives.
-
-
Possible Cause 4: Inefficient Promoter Activity.
-
Troubleshooting: The native promoter of the berninamycin gene cluster may not be efficiently recognized by the heterologous host's transcriptional machinery. Consider replacing the native promoter with a strong, constitutive, or inducible promoter that is known to be active in the chosen host.
-
Section 2: Site-Directed Mutagenesis of the BerA Precursor Peptide
Issue: The desired mutation in the berA gene is not obtained or is present at a very low frequency.
-
Possible Cause 1: Suboptimal Primer Design.
-
Troubleshooting: Ensure that the mutagenic primers are designed according to established guidelines for site-directed mutagenesis. This includes appropriate length (typically 25-45 bases), a melting temperature (Tm) of ≥78°C, and positioning the desired mutation in the middle of the primer with at least 10-15 flanking bases on each side. The primers should also have a GC content of at least 40% and terminate in a G or C base.
-
-
Possible Cause 2: Inefficient PCR Amplification.
-
Troubleshooting: Optimize the PCR conditions, including annealing temperature, extension time, and the number of cycles. A gradient PCR can be performed to determine the optimal annealing temperature. If the plasmid template is large, a longer extension time may be required.
-
-
Possible Cause 3: Incomplete Digestion of Parental DNA.
-
Troubleshooting: Ensure complete digestion of the methylated, non-mutated parental plasmid DNA by the DpnI endonuclease. Increase the incubation time with DpnI if necessary. Incomplete digestion will lead to a high background of non-mutated colonies.
-
-
Possible Cause 4: Low Transformation Efficiency.
-
Troubleshooting: Use highly competent cells for transformation. The circular, nicked DNA resulting from the mutagenesis reaction transforms less efficiently than supercoiled plasmid DNA.
-
Section 3: Purification and Analysis of this compound Derivatives
Issue: Difficulty in purifying the desired this compound derivative.
-
Possible Cause 1: Co-elution with other metabolites.
-
Troubleshooting: Optimize the High-Performance Liquid Chromatography (HPLC) purification method. This can involve adjusting the gradient of the mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), changing the stationary phase (e.g., using a different C18 column), or employing an alternative purification technique such as countercurrent distribution.
-
-
Possible Cause 2: Low abundance of the target derivative.
-
Troubleshooting: Scale up the fermentation volume to increase the starting material. Also, optimize the extraction protocol from the cell pellets to maximize the yield of the crude extract.
-
-
Possible Cause 3: Degradation of the compound.
-
Troubleshooting: Thiopeptide antibiotics can be sensitive to pH and temperature. Ensure that all purification steps are carried out under appropriate conditions to maintain the stability of the derivative.
-
Quantitative Data on this compound and Derivatives
The following table summarizes the available quantitative data on the antibacterial potency of this compound and some of its derivatives. It is important to note that the publically available data on a wide range of this compound derivatives is limited.
| Compound | Modification | Test Organism | MIC (µM) | Reference |
| This compound | Wild-Type | Bacillus subtilis | 6.3 | |
| This compound | Wild-Type | MRSA | 10.9 | |
| T3A Mutant | Threonine to Alanine at position 3 | Bacillus subtilis | > 200 | |
| S. venezuelae Analog | Methyloxazoline instead of methyloxazole | Bacillus subtilis | > 200 | |
| Linearized Berninamycins | Cleaved macrocycle | Not specified | Less potent than macrocyclic forms |
Experimental Protocols
Heterologous Expression of the Berninamycin Gene Cluster in Streptomyces lividans
This protocol is a generalized procedure based on methodologies for heterologous expression of large gene clusters.
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Gene Cluster Isolation: Isolate the complete berninamycin biosynthetic gene cluster from the genomic DNA of Streptomyces bernensis. This can be achieved by screening a genomic fosmid library.
-
Vector Construction: Clone the isolated gene cluster into a suitable shuttle vector, such as pSET152, to create the expression plasmid (e.g., pSET152+bern).
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Host Transformation: Introduce the expression plasmid into the desired Streptomyces host (e.g., S. lividans TK24) via conjugative transfer from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Fermentation: Inoculate a suitable liquid medium (e.g., R5A medium) with the recombinant S. lividans strain. Incubate at 30°C with shaking for 5-7 days.
-
Extraction: Harvest the cells by centrifugation. Extract the secondary metabolites from the cell pellet using an organic solvent such as acetone or methanol.
-
Analysis: Analyze the crude extract for the production of this compound and its derivatives using HPLC-MS.
Site-Directed Mutagenesis of the berA Precursor Peptide Gene
This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method.
-
Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the plasmid with the berA gene as a template, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs. The PCR cycling parameters typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.
-
DpnI Digestion: Add DpnI endonuclease to the PCR product to digest the methylated parental plasmid DNA. Incubate at 37°C for at least 1-2 hours.
-
Transformation: Transform competent E. coli cells with the DpnI-treated PCR product.
-
Screening: Isolate plasmid DNA from the resulting colonies and sequence the berA gene to confirm the presence of the desired mutation.
Minimum Inhibitory Concentration (MIC) Assay
This is a standard broth microdilution method to determine the antibacterial potency of the purified derivatives.
-
Preparation of Bacterial Inoculum: Grow the test bacterium (e.g., Bacillus subtilis or Staphylococcus aureus) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the purified this compound derivative in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC value.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Caption: Workflow for generating and evaluating this compound derivatives.
Caption: Mechanism of action of this compound.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthetic Challenges of Berninamycin A: A Technical Support Center
Disclaimer: As of late 2025, a complete de novo chemical synthesis of the complex thiopeptide antibiotic Berninamycin A has not been extensively reported in peer-reviewed literature. Therefore, this technical support center provides guidance based on established synthetic methodologies for its key structural motifs and addresses anticipated challenges in its total synthesis. The troubleshooting guides and FAQs are designed to assist researchers in navigating the complexities of constructing this intricate molecule.
Section 1: Synthesis of the 2,3,5-Trisubstituted Pyridine Core
The central pyridine ring, adorned with thiazole and oxazole moieties, represents a significant synthetic hurdle. Its construction requires precise control of regioselectivity.
Frequently Asked Questions (FAQs)
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Q1: What are the primary strategies for constructing a 2,3,5-trisubstituted pyridine ring?
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A1: The main approaches include [2+2+2] cyclotrimerization reactions, which can offer high convergence, and multi-step syntheses involving the gradual construction and functionalization of the pyridine ring.[1][2] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
-
-
Q2: How can I control the regioselectivity during the pyridine ring formation?
-
A2: Regiocontrol can be achieved through various methods such as the use of temporary silicon tethers in cyclotrimerization reactions to direct the assembly of the substituents.[1] In stepwise syntheses, directed ortho-metalation and regioselective cross-coupling reactions are powerful tools.
-
-
Q3: What are the common side reactions to watch out for?
-
A3: Common side reactions include the formation of regioisomers, over-alkylation or -arylation, and competing polymerization of activated alkynes or nitriles used in cycloaddition reactions. Careful control of reaction conditions and stoichiometry is crucial.
-
Troubleshooting Guide: Pyridine Core Synthesis
-
Problem: Low yield of the desired 2,3,5-trisubstituted pyridine regioisomer in a [2+2+2] cyclotrimerization.
-
Possible Cause: Inefficient regiocontrol or competing side reactions.
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Solution:
-
Re-evaluate the catalyst: Screen different transition metal catalysts (e.g., Co, Rh, Ru) and ligands.
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Employ a tether: Consider a temporary silicon tether to link the reacting partners, which can enforce the desired regiochemical outcome.[1]
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Optimize reaction conditions: Vary the temperature, concentration, and rate of addition of the reactants to minimize side reactions.
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-
-
Problem: Difficulty in achieving selective functionalization at the C3 and C5 positions of a pre-formed pyridine ring.
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Possible Cause: Similar reactivity of the C3 and C5 positions.
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Solution:
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Use of directing groups: Introduce a directing group at a specific position to facilitate selective metalation and subsequent functionalization.
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Sequential cross-coupling: Employ a strategy of sequential cross-coupling reactions (e.g., Suzuki, Stille) with different protecting groups or leaving groups at the C3 and C5 positions to allow for their selective elaboration.
-
-
Section 2: Formation of Thiazole and Oxazole Heterocycles
This compound contains multiple thiazole and oxazole rings, which are typically synthesized from amino acid precursors.
Frequently Asked Questions (FAQs)
-
Q1: What are the standard methods for synthesizing thiazole and oxazole rings in the context of peptide synthesis?
-
A1: Thiazoles are commonly formed via Hantzsch thiazole synthesis from a thioamide and an α-haloketone.[3] Oxazoles can be synthesized through the cyclodehydration of serine or threonine residues, often followed by oxidation.
-
-
Q2: How can I avoid racemization at the adjacent chiral centers during thiazole and oxazole formation?
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A2: Racemization can be minimized by using mild reaction conditions, carefully selecting coupling and cyclodehydration reagents, and minimizing the exposure of the stereocenters to basic or acidic conditions for extended periods.
-
-
Q3: What are the challenges in incorporating these heterocycles into a peptide chain?
-
A3: The primary challenges include the stability of the heterocyclic rings to the conditions of peptide synthesis (e.g., deprotection and coupling steps) and potential side reactions involving the heteroatoms.
-
Troubleshooting Guide: Thiazole and Oxazole Formation
-
Problem: Low yield during the cyclodehydration step to form the oxazoline precursor.
-
Possible Cause: Incomplete reaction or decomposition of the starting material.
-
Solution:
-
Screen dehydrating agents: Test a variety of dehydrating agents, such as Burgess reagent or Deoxo-Fluor, under different temperature and solvent conditions.
-
Protecting group strategy: Ensure that the protecting groups on the peptide backbone and side chains are compatible with the cyclodehydration conditions.
-
-
-
Problem: Incomplete oxidation of the oxazoline to the oxazole.
-
Possible Cause: Inefficient oxidant or steric hindrance.
-
Solution:
-
Vary the oxidant: Explore different oxidants like MnO₂, BrCCl₃/DBU, or NiO₂.
-
Optimize reaction time and temperature: Monitor the reaction by LC-MS to determine the optimal reaction time and temperature to drive the reaction to completion without causing degradation.
-
-
Section 3: Macrocyclization
The formation of the 35-membered macrocycle is arguably the most critical and challenging step in the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the key considerations for a successful macrocyclization?
-
A1: The key considerations are the choice of the cyclization site (macrolactamization), the use of high-dilution conditions to favor intramolecular over intermolecular reactions, and the selection of an appropriate coupling reagent.
-
-
Q2: What are common side products in macrocyclization reactions?
-
A2: The most common side products are cyclic dimers, trimers, and linear oligomers resulting from intermolecular reactions. Epimerization at the C-terminal stereocenter is also a common issue.
-
-
Q3: How can I improve the yield of the desired monomeric macrocycle?
-
A3: Employing high-dilution conditions (typically in the range of 0.1 to 1 mM) is crucial. The slow addition of the linear precursor to the reaction mixture can also significantly improve the yield of the monomer. A thorough screening of macrocyclization reagents is also recommended.
-
Troubleshooting Guide: Macrocyclization
-
Problem: Predominant formation of cyclic dimers and oligomers.
-
Possible Cause: The concentration of the linear precursor is too high, favoring intermolecular reactions.
-
Solution:
-
Increase dilution: Decrease the concentration of the linear precursor significantly (e.g., from 1 mM to 0.1 mM).
-
Use a syringe pump: Employ a syringe pump for the slow addition of the linear precursor to the reaction vessel over an extended period (e.g., 12-24 hours).
-
Change solvent: The choice of solvent can influence the conformation of the linear precursor; screen different solvents to find one that favors a pre-organized cyclization-competent conformation.
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-
-
Problem: Low yield of the macrocycle despite high dilution.
-
Possible Cause: Inefficient coupling reagent, steric hindrance at the cyclization site, or an unfavorable conformation of the linear precursor.
-
Solution:
-
Screen coupling reagents: Test a variety of modern coupling reagents such as HATU, HCTU, COMU, or EDC/HOAt.
-
Change the cyclization site: If possible, redesign the synthesis to allow for macrocyclization at a less sterically hindered position.
-
Introduce a turn-inducing element: Incorporate a proline or a D-amino acid near the cyclization site in the linear precursor to promote a turn conformation that facilitates cyclization.
-
-
Data Presentation
Table 1: Illustrative Yields for Key Synthetic Transformations
| Step | Transformation | Reagents and Conditions (Illustrative) | Yield (%) | Purity (%) |
| 1. Pyridine Core Synthesis | [2+2+2] Cyclotrimerization | Co(I) catalyst, alkyne 1, alkyne 2, nitrile 3, THF, 60 °C, 24h | 45-65 | >95 |
| 2. Thiazole Formation | Hantzsch Thiazole Synthesis | Thioamide 4, α-bromo ketone 5, EtOH, reflux, 12h | 70-85 | >98 |
| 3. Oxazole Formation | Cyclodehydration and Oxidation | Burgess reagent, CH₂Cl₂, rt, 4h; then MnO₂, toluene, 80 °C, 6h | 60-75 | >95 |
| 4. Peptide Coupling | Solid-Phase Peptide Synthesis (SPPS) | Fmoc-amino acids, HBTU, DIPEA, DMF | >99/step | Crude |
| 5. Cleavage from Resin | Cleavage of linear peptide | TFA/TIS/H₂O (95:2.5:2.5), 2h | 80-90 | Crude |
| 6. Macrocyclization | Macrolactamization | Linear peptide (0.1 mM in DMF), HATU, HOAt, DIPEA, rt, 24h | 25-40 | >90 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outcomes for such reactions.
Experimental Protocols
Protocol 1: Representative Synthesis of a 2,5-Disubstituted Thiazole
-
To a solution of the thioamide (1.0 eq) in absolute ethanol (0.1 M) is added the α-bromoketone (1.1 eq).
-
The reaction mixture is heated to reflux and stirred for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired thiazole.
Protocol 2: Representative Macrocyclization via Macrolactamization
-
A solution of the linear peptide precursor (1.0 eq) in anhydrous DMF (to a final concentration of 0.1 mM) is prepared.
-
In a separate flask, a solution of HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMF is prepared.
-
The solution of the linear peptide is added dropwise to the solution of the coupling reagents over a period of 12 hours using a syringe pump at room temperature under an inert atmosphere (N₂ or Ar).
-
The reaction is stirred for an additional 12 hours after the addition is complete.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the solvent is removed in vacuo, and the crude product is purified by preparative reverse-phase HPLC to yield the macrocyclic peptide.
Visualizations
Caption: Proposed retrosynthetic analysis of this compound.
Caption: Troubleshooting decision tree for macrocyclization.
Caption: Workflow for pyridine core fragment synthesis.
References
Validation & Comparative
Unraveling the Ribosomal Siege: A Comparative Analysis of Berninamycin A and Thiostrepton
A deep dive into the mechanisms of two potent thiopeptide antibiotics reveals both striking similarities and subtle, yet critical, differences in their modes of action against bacterial protein synthesis. While both Berninamycin A and Thiostrepton target the large ribosomal subunit, their distinct effects on the elongation phase of translation, particularly GTP hydrolysis by elongation factor G (EF-G), set them apart.
This guide provides a comprehensive comparison of the mechanisms of action of this compound and Thiostrepton, tailored for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions, we aim to offer a clear and objective resource for understanding these complex antibiotics.
At a Glance: Key Mechanistic Differences and Similarities
Both this compound and Thiostrepton are thiopeptide antibiotics that function by inhibiting protein synthesis in bacteria. Their primary target is the 50S ribosomal subunit, where they bind to a complex of 23S rRNA and the ribosomal protein L11.[1] This binding event interferes with the function of the ribosomal A-site, a critical landing pad for incoming aminoacyl-tRNAs.
The fundamental difference in their mechanisms lies in their influence on the activity of Elongation Factor G (EF-G), a GTPase essential for the translocation of tRNAs and mRNA through the ribosome. While Thiostrepton is a potent inhibitor of EF-G's GTPase activity, this compound has been observed to cause a slight elevation in this activity. This distinction suggests that while their binding sites may overlap, the conformational changes they induce in the ribosome lead to different functional outcomes.
Furthermore, Thiostrepton has been shown to possess additional biological activities not reported for this compound, including the inhibition of the oncogenic transcription factor FOXM1 and proteasome inhibitory activity in mammalian cells. This compound, however, has not demonstrated proteasome inhibitory activity.[2]
Quantitative Comparison of Inhibitory Activities
The following table summarizes the available quantitative data on the inhibitory activities of this compound and Thiostrepton. It is important to note that direct comparative studies providing IC50 and Kd values for this compound under the same experimental conditions as Thiostrepton are limited in the currently available literature.
| Parameter | This compound | Thiostrepton | Source |
| Target | 50S ribosomal subunit (23S rRNA-L11 complex) | 50S ribosomal subunit (23S rRNA-L11 complex) | [1] |
| Binding Affinity (Kd) for 23S rRNA | Data not available | 2.4 x 10⁻⁷ M | [1] |
| IC50 for inhibition of ribosome-dependent EF-G GTP hydrolysis | Data not available (qualitatively described as causing "slight elevation") | ~0.15 µM | [3] |
| IC50 for inhibition of ribosome-dependent EF4 GTP hydrolysis | Data not available | ~0.15 µM | |
| Minimum Inhibitory Concentration (MIC) against Bacillus subtilis | 6.3 µM | Data not available | |
| Minimum Inhibitory Concentration (MIC) against MRSA | 10.9 µM | Data not available |
Visualizing the Mechanisms of Action
To illustrate the distinct molecular pathways affected by this compound and Thiostrepton, the following diagrams were generated using the DOT language.
References
Unraveling the Architectural Nuances: A Structural Comparison of Berninamycin A and Other Thiopeptide Antibiotics
For researchers, scientists, and drug development professionals, understanding the intricate structural variations within the thiopeptide class of antibiotics is paramount for the rational design of novel and more effective therapeutic agents. This guide provides a detailed comparative analysis of the structural features of Berninamycin A against other prominent thiopeptides, supported by experimental data and methodologies.
Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are characterized by a highly modified macrocyclic core containing a nitrogen-based heterocycle and multiple thiazole rings. These complex architectures are responsible for their potent biological activities, primarily against Gram-positive bacteria, by inhibiting protein synthesis. This compound, a notable member of this family, exhibits significant structural deviations from other well-characterized thiopeptides such as Thiostrepton, Nosiheptide, and Micrococcin P1.
Key Structural Distinctions at a Glance
The primary structural differences among these thiopeptide antibiotics lie in the size of their macrocyclic ring, the composition of their core heterocyclic system, and the nature and arrangement of modified amino acid residues. This compound is distinguished by its large 35-membered macrocycle and a unique 2-oxazolyl-3-thiazolyl-pyridine core.[1][2] This contrasts with the smaller 26- and 29-membered macrocycles and different core structures found in other thiopeptides.
Quantitative Structural Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative structural features of this compound and three other representative thiopeptide antibiotics.
| Feature | This compound | Thiostrepton | Nosiheptide | Micrococcin P1 |
| Macrocycle Size (atoms) | 35 | 26 (and a second 27-membered ring) | 26 (and a second 19-membered ring) | 26 |
| Core Heterocycle | 2-Oxazolyl-3-thiazolyl-pyridine | Dehydropiperidine | Tetrasubstituted Pyridine | Trisubstituted Pyridine |
| Number of Thiazole Rings | 1 | 4 | 5 | 6 |
| Number of Oxazole/Oxazoline Rings | 2 | 1 (Thiazoline) | 0 | 0 |
| Number of Dehydroamino Acids | 2 (Dehydroalanine) | 2 (Dehydroalanine), 1 (Dehydrobutyrine) | 1 (Dehydroalanine) | 2 (Dehydrobutyrine), 2 (Dehydroalanine) |
| Unique Side Chains/Moieties | Bicyclic system with a dehydroalanine-derived tail | Quinaldic acid moiety | Indole side ring | Bithiazole-containing side chain |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | C₇₂H₈₅N₁₉O₁₈S₅ | C₅₁H₄₃N₁₃O₁₂S₆ | C₄₈H₄₉N₁₃O₉S₆ |
Experimental Protocols for Structure Elucidation
The complex structures of thiopeptide antibiotics have been elucidated through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
General Workflow for Isolation and Purification
-
Fermentation and Extraction: The producing microorganism (e.g., Streptomyces bernensis for this compound) is cultured in a suitable medium. The antibiotic is then extracted from the fermentation broth and/or mycelium using organic solvents such as ethyl acetate or acetone.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to isolate the pure compound. Techniques typically include silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[3]
Structure Determination Methodologies
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and Fast Atom Bombardment (FAB-MS) are crucial for determining the molecular formula of the antibiotic.[4][5] Tandem MS (MS/MS) experiments are employed to obtain fragmentation patterns, which provide valuable information about the sequence of amino acid residues and the connectivity of structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is the cornerstone of thiopeptide structure elucidation in solution.
-
¹H and ¹³C NMR: These experiments provide fundamental information about the chemical environment of protons and carbons in the molecule.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the identification of entire amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (2-3 bonds), which is critical for connecting different amino acid residues and establishing the macrocyclic structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule.
-
-
Typical Experimental Conditions: Samples are typically dissolved in deuterated solvents like DMSO-d₆ or CDCl₃. Spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher).
-
-
X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state, including the absolute stereochemistry of chiral centers. This technique was instrumental in confirming the structures of thiostrepton and nosiheptide.
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate the key structural differences between this compound and other representative thiopeptides.
Caption: Comparative schematic of the core structures of selected thiopeptide antibiotics.
The following diagram illustrates a generalized experimental workflow for the isolation and structural characterization of thiopeptide antibiotics.
Caption: Generalized workflow for thiopeptide antibiotic isolation and structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective biosynthesis of a rhamnosyl nosiheptide by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Validating the Ribosomal Binding Site of Berninamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Berninamycin A, a thiopeptide antibiotic, demonstrates potent activity against Gram-positive bacteria by inhibiting protein biosynthesis. Its efficacy stems from its specific interaction with the bacterial ribosome, a primary target for many clinically relevant antibiotics. This guide provides a comparative analysis of this compound's ribosomal binding site, supported by experimental data and detailed methodologies for its validation.
Mechanism of Action: Targeting the 50S Ribosomal Subunit
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit. Specifically, it targets the complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This interaction obstructs the ribosomal A site, which is crucial for the binding of aminoacyl-tRNA during translation, thereby halting protein synthesis.[1] The mode of action of this compound is closely related to that of another well-characterized thiopeptide antibiotic, thiostrepton. Resistance to this compound has been linked to the methylation of the 23S rRNA, a mechanism that prevents the antibiotic from binding to its target.
Comparative Analysis of Ribosomal Antibiotics
To understand the unique and shared features of this compound's interaction with the ribosome, it is essential to compare it with other antibiotics that also target the 50S subunit.
| Antibiotic | Binding Site on 50S Subunit | PDB ID of Ribosome Complex |
| This compound | 23S rRNA and protein L11 complex | Not available |
| Thiostrepton | 23S rRNA (helices 43 and 44) and protein L11 | 3CF5[2] |
| Erythromycin | 23S rRNA in the nascent peptide exit tunnel | 6ND6[3], 4V7U[4] |
| Linezolid | Peptidyl transferase center of 23S rRNA | 7S1H, 3CPW, 4WFA |
| Chloramphenicol | A-site of the peptidyl transferase center of 23S rRNA | 1NJI, 4V7T |
Data compiled from the RCSB Protein Data Bank.
The binding site of this compound, similar to thiostrepton, is distinct from that of macrolides like erythromycin, which block the peptide exit tunnel, and oxazolidinones like linezolid, which interfere with the peptidyl transferase center. This difference in binding sites can be exploited to overcome existing resistance mechanisms to other classes of antibiotics.
Quantitative Assessment of this compound Activity
The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Micrococcus luteus MTCC 106 | 50 |
| Enterococcus faecium MTCC 789 | 60 |
| Listeria monocytogenes MTCC 839 | 60 |
| Enterococcus faecalis MTCC 439 | 70 |
| Streptococcus oralis MTCC 2696 | 70 |
| Bacillus subtilis MTCC 121 | 70 |
| Staphylococcus aureus MTCC 1430 | 90 |
Data from a study on a Berninamycin-producing Streptomyces strain.
Experimental Protocols for Binding Site Validation
Validating the binding site of this compound on the ribosome requires a combination of biochemical and biophysical techniques. Below are detailed protocols for key experiments.
Experimental Workflow for Ribosomal Binding Site Validation
Caption: Experimental workflow for validating the ribosomal binding site of this compound.
Purification of 50S Ribosomal Subunits
Objective: To isolate pure and active 50S ribosomal subunits for use in binding and functional assays.
Protocol:
-
Bacterial Cell Culture and Harvest: Grow a suitable bacterial strain (e.g., Escherichia coli MRE600) to mid-log phase. Harvest the cells by centrifugation and wash the cell pellet with a buffer containing high salt concentrations to remove loosely associated proteins.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using a French press or sonication.
-
Ribosome Pelleting: Clarify the lysate by centrifugation to remove cell debris. Pellet the ribosomes from the supernatant by ultracentrifugation.
-
Subunit Dissociation: Resuspend the ribosome pellet in a low-magnesium buffer to dissociate the 70S ribosomes into 30S and 50S subunits.
-
Sucrose Gradient Centrifugation: Layer the dissociated ribosome solution onto a sucrose density gradient and separate the 30S and 50S subunits by ultracentrifugation.
-
Fraction Collection and Analysis: Collect fractions from the gradient and identify those containing the 50S subunits by measuring the absorbance at 260 nm. Pool the 50S fractions and concentrate them.
In Vitro Translation Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a cell-free transcription-translation system (e.g., PURExpress®), a DNA template encoding a reporter protein (e.g., luciferase or GFP), and varying concentrations of this compound.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Detection of Reporter Protein: Measure the amount of reporter protein synthesized in each reaction. For luciferase, this can be done by adding luciferin and measuring the resulting luminescence. For GFP, fluorescence can be directly measured.
-
IC50 Calculation: Plot the percentage of protein synthesis inhibition against the concentration of this compound. The IC50 value is the concentration at which a 50% reduction in reporter protein synthesis is observed.
Filter Binding Assay
Objective: To determine the dissociation constant (Kd) of the this compound-ribosome complex.
Protocol:
-
Radiolabeling of this compound: Synthesize or obtain radiolabeled this compound (e.g., with ³H or ³⁵S).
-
Binding Reaction: Incubate a constant concentration of purified 50S ribosomal subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer.
-
Filtration: Pass the binding reactions through a nitrocellulose membrane. The ribosome-antibiotic complexes will be retained on the membrane, while the unbound antibiotic will pass through.
-
Quantification: Measure the amount of radioactivity retained on the membrane using a scintillation counter.
-
Kd Determination: Plot the amount of bound this compound against its concentration. The Kd can be determined by fitting the data to a saturation binding curve.
Comparative Ribosomal Binding Sites
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 4. Primer extension analysis of eukaryotic ribosome-mRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biosynthetic Pathways of Berninamycin A and Geninthiocin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two closely related thiopeptide antibiotics, Berninamycin A and Geninthiocin B. Both are potent inhibitors of bacterial protein synthesis, making their biosynthetic machinery a subject of significant interest for bioengineering and drug discovery. This document outlines the genetic and enzymatic similarities and differences between the two pathways, presents available production data, and provides detailed experimental protocols for their study.
Introduction to this compound and Geninthiocin B
This compound and Geninthiocin B are 35-membered macrocyclic thiopeptide antibiotics produced by Streptomyces species.[1][2] Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic structure containing thiazole rings, dehydrations, and a central nitrogen-containing heterocycle.[3][4] Their complex structures are a result of a series of intricate enzymatic modifications of a precursor peptide.[3]
This compound, originally isolated from Streptomyces bernensis, and Geninthiocin B, isolated from a lichen-associated Streptomyces sp., share a high degree of structural and biosynthetic homology. The primary structural difference between the two is an additional methyl group on an oxazole ring in this compound. Their biosynthetic gene clusters (BGCs) are highly similar, suggesting a recent evolutionary divergence. Understanding the nuances of their biosynthesis can provide valuable insights for the rational design of novel thiopeptide antibiotics with improved therapeutic properties.
Comparative Overview of Biosynthetic Gene Clusters
The biosynthetic gene clusters (BGCs) for this compound (ber) and Geninthiocin B (gen) are organized similarly and contain a homologous set of genes responsible for the production of the final natural products.
| Gene Cluster | Organism | Precursor Peptide (Core) | Key Modifying Enzymes |
| This compound (ber) | Streptomyces bernensis | BerA (16 amino acids) | BerB/C (Dehydratases), BerD (Cyclodehydratase/Pyridine synthase), BerG1/G2 (Cyclodehydratases), BerH (P450 Hydroxylase), BerI (Amidase) |
| Geninthiocin B (gen) | Streptomyces sp. YIM 130001 | GenA (15 amino acids) | GenB/C (Dehydratases), GenD (Cyclodehydratase/Pyridine synthase), GenG1/G2 (Cyclodehydratases), GenH (P450 Hydroxylase), GenI (Amidase) |
Biosynthetic Pathways: A Step-by-Step Comparison
The biosynthesis of both molecules begins with the ribosomal synthesis of a precursor peptide, which is then extensively modified by a series of enzymes encoded within their respective gene clusters.
Precursor Peptide Synthesis
Both pathways start with a precursor peptide (BerA for this compound and GenA for Geninthiocin B) that consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition sequence for the modifying enzymes.
-
BerA: Contains a 31-amino acid leader peptide and a 16-amino acid core peptide.
-
GenA: Contains a 31-amino acid leader peptide and a 15-amino acid core peptide.
Post-Translational Modifications
The core peptide undergoes a series of post-translational modifications, which are largely conserved between the two pathways.
-
Dehydration: The dehydratases (BerB/C and GenB/C) convert serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
-
Cyclodehydration: Cyclodehydratases (BerG1/G2 and GenG1/G2) catalyze the formation of thiazole and oxazole rings from cysteine, serine, and threonine residues.
-
Pyridine Ring Formation: A key step is the formation of the central pyridine ring, catalyzed by BerD and GenD. This reaction is proposed to involve a hetero-Diels-Alder reaction between two Dha residues.
-
Hydroxylation: A cytochrome P450 monooxygenase (BerH in this compound biosynthesis and its homolog GenH in Geninthiocin B biosynthesis) is responsible for the hydroxylation of a valine residue.
-
Amidation: The C-terminus of the core peptide is amidated by the action of BerI and GenI.
The primary difference in the final structures, the methylation of an oxazole ring in this compound, is likely due to the activity of a methyltransferase encoded within the ber cluster, which is absent or inactive in the gen cluster.
Quantitative Data and Performance
Direct quantitative comparisons of this compound and Geninthiocin B production are scarce in the literature. However, studies on the heterologous expression of the this compound gene cluster provide some insights into its production potential.
| Heterologous Host | Product(s) | Reported Yield | Reference |
| Streptomyces lividans SBT18 | This compound and B | Not specified | |
| Streptomyces coelicolor M1154 | This compound and B | Not specified | |
| Streptomyces albus J1074 | Linearized Berninamycins J and K | Not specified | |
| Streptomyces lividans TK24 | This compound | ~1 mg/L | |
| Streptomyces venezuelae ATCC 10712 | This compound variant | Not specified |
Note: Yields can vary significantly depending on the fermentation conditions and the specific strain used.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways for this compound and Geninthiocin B.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of Geninthiocin B.
Experimental Protocols
The following are generalized protocols for key experiments in the study of thiopeptide biosynthesis, adapted from methodologies used for this compound and other related thiopeptides.
Heterologous Expression of the this compound Gene Cluster
This protocol describes the transfer and expression of the ber gene cluster in a suitable Streptomyces host.
Materials:
-
E. coli ET12567/pUZ8002 containing the expression plasmid (e.g., pSET152 with the ber cluster)
-
Streptomyces host strain (e.g., S. lividans TK24)
-
ISP4 medium (for conjugation)
-
TSB medium (for liquid culture)
-
Appropriate antibiotics for selection (e.g., apramycin, chloramphenicol)
Procedure:
-
Conjugation:
-
Grow the E. coli donor strain and the Streptomyces recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate on ISP4 medium.
-
Incubate at 30°C for 16-20 hours.
-
Overlay the plates with an appropriate antibiotic to select for exconjugants.
-
Incubate until colonies appear.
-
-
Fermentation and Extraction:
-
Inoculate a liquid culture of the recombinant Streptomyces strain in TSB medium.
-
Incubate at 30°C with shaking for 5-7 days.
-
Harvest the culture and extract the secondary metabolites with an organic solvent (e.g., ethyl acetate).
-
Concentrate the extract under reduced pressure.
-
-
Analysis:
-
Analyze the crude extract by HPLC-MS to detect the presence of this compound and its analogs.
-
In Vitro Reconstitution of Thiopeptide Biosynthesis
This protocol provides a general framework for the in vitro reconstitution of the enzymatic cascade, based on the successful reconstitution of the thiomuracin pathway.
Materials:
-
Purified biosynthetic enzymes (e.g., Ber/Gen proteins)
-
Purified precursor peptide (e.g., BerA/GenA)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Cofactors (e.g., ATP, SAM, FMN)
Procedure:
-
Enzyme Expression and Purification:
-
Clone the genes for the biosynthetic enzymes into an expression vector (e.g., pET vector).
-
Express the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).
-
-
In Vitro Reaction:
-
Combine the purified enzymes, precursor peptide, and cofactors in the reaction buffer.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for several hours.
-
-
Analysis:
-
Quench the reaction and analyze the products by HPLC-MS to identify modified peptides and the final product.
-
Gene Knockout in Streptomyces
This protocol outlines a method for deleting a gene within the biosynthetic cluster to investigate its function.
Materials:
-
Streptomyces strain of interest
-
Gene knockout vector (e.g., a temperature-sensitive vector with a counter-selectable marker)
-
Primers for amplifying the upstream and downstream regions of the target gene
Procedure:
-
Construct the Knockout Vector:
-
Amplify the regions flanking the target gene and clone them into the knockout vector.
-
-
Conjugation and Integration:
-
Introduce the knockout vector into the Streptomyces strain via conjugation.
-
Select for single-crossover mutants by growing at the non-permissive temperature for plasmid replication.
-
-
Excision and Selection:
-
Grow the single-crossover mutants under conditions that allow for the second crossover event.
-
Select for double-crossover mutants using the counter-selectable marker.
-
-
Verification:
-
Confirm the gene deletion by PCR and sequencing.
-
Analyze the secondary metabolite profile of the mutant to determine the effect of the gene deletion.
-
Conclusion
The biosynthetic pathways of this compound and Geninthiocin B are remarkably similar, reflecting their close structural relationship. Both pathways employ a conserved set of enzymes to carry out a complex series of post-translational modifications on a ribosomally synthesized precursor peptide. The minor structural differences between the final products are likely due to subtle variations in the enzymatic machinery, such as the presence of a methyltransferase in the this compound pathway. Further research, including direct comparative quantitative analyses and detailed biochemical characterization of the enzymes, will be crucial for a complete understanding of these fascinating biosynthetic systems and for harnessing their potential for the development of new antibiotics.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Cross-Resistance Between Berninamycin A and Other Thiopeptide Protein Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Berninamycin A with other related protein synthesis inhibitors, focusing on the phenomenon of cross-resistance. The information presented is supported by experimental data from peer-reviewed scientific literature.
This compound belongs to the thiopeptide class of antibiotics, which are potent inhibitors of bacterial protein synthesis.[1] These antibiotics, including the well-studied compounds thiostrepton and micrococcin, share a common mechanism of action, which can lead to cross-resistance among them. Understanding the nuances of this cross-resistance is critical for the development of new antimicrobial agents and for overcoming existing resistance mechanisms.
Mechanism of Action and the Basis of Cross-Resistance
This compound, thiostrepton, and micrococcin all exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] Specifically, they bind to the 50S ribosomal subunit, interfering with the function of the ribosomal A site.[2] This binding event disrupts the elongation phase of protein synthesis, ultimately leading to the cessation of bacterial growth.
The primary mechanism of resistance to this class of antibiotics involves a modification of their ribosomal target. Bacteria, particularly the actinomycetes that produce these antibiotics, have evolved a self-preservation strategy. They produce enzymes called ribosomal RNA methylases that add a methyl group to a specific nucleotide within the 23S ribosomal RNA (rRNA).[1] This methylation prevents the thiopeptide antibiotics from binding to the ribosome, rendering the bacteria resistant to their effects.
Crucially, the methylase enzymes from organisms that produce berninamycin (e.g., Streptomyces bernensis) and those that produce thiostrepton (e.g., Streptomyces azureus) are functionally similar. They modify the same ribosomal target, leading to a situation where resistance to one of these antibiotics often confers resistance to the others. This shared resistance mechanism is the molecular basis for the observed cross-resistance between this compound, thiostrepton, and micrococcin.
Quantitative Analysis of Cross-Resistance
The cross-resistance among these thiopeptide antibiotics is evident in their minimum inhibitory concentrations (MICs) against various bacterial strains. While a single study directly comparing the MICs of this compound, thiostrepton, and micrococcin across a panel of susceptible and resistant strains is not available in the reviewed literature, data from multiple sources can be compiled to illustrate this relationship.
It is important to note that direct comparison of MIC values between different studies should be done with caution due to variations in experimental conditions. However, the available data consistently show that these antibiotics are highly active against Gram-positive bacteria.
| Antibiotic | Organism | MIC | Reference |
| This compound | Bacillus subtilis | 6.3 µM | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM | ||
| Enterococcus faecium | 60 µg/mL | ||
| Enterococcus faecalis | 70 µg/mL | ||
| Staphylococcus aureus | 90 µg/mL | ||
| Thiostrepton | Mycobacterium abscessus (clinical isolates) | 0.7 - 2.7 µM (MIC90) | |
| Neisseria gonorrhoeae | < 1 µg/mL (0.54 µM) | ||
| Micrococcin P1 | Gram-positive strains (panel) | 0.05 - 0.8 µg/mL | |
| Staphylococcus aureus (strains) | 0.6 - 10 µg/mL (MIC50) |
A key indicator of cross-resistance is the high MIC of one thiopeptide against a strain known to be resistant to another. For instance, a mutant variant of this compound (T3A) exhibited an MIC of over 400 µM against Bacillus subtilis, demonstrating that alterations affecting the antibiotic's interaction with the ribosome can lead to high-level resistance.
Experimental Protocols
To experimentally verify cross-resistance between this compound and other protein synthesis inhibitors, the following methodologies are typically employed.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
1. Preparation of Materials:
- Bacterial Strains: Include a wild-type (susceptible) strain and a strain with known or suspected resistance to a thiopeptide antibiotic.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium.
- Antibiotics: Prepare stock solutions of this compound, thiostrepton, and micrococcin in a suitable solvent (e.g., DMSO).
- 96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.
2. Inoculum Preparation:
- Culture the bacterial strains overnight in the appropriate broth.
- Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units (CFU)/mL.
3. Serial Dilution of Antibiotics:
- In the 96-well plate, perform a two-fold serial dilution of each antibiotic in the growth medium to create a range of concentrations.
- Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).
4. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.
- Incubate the plates at 37°C for 16-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
6. Interpretation:
- If a strain resistant to thiostrepton also shows a high MIC for this compound and micrococcin compared to the wild-type strain, this indicates cross-resistance.
In Vitro Transcription/Translation Assay
This cell-free assay directly measures the inhibitory effect of the antibiotics on protein synthesis.
1. System Components:
- A cell-free protein synthesis system (e.g., PURE system or S30 extract).
- A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
- Amino acids, including a labeled amino acid (e.g., [35S]-methionine) for detection.
- The antibiotics to be tested.
2. Assay Procedure:
- Combine the components of the cell-free system with the DNA template.
- Add varying concentrations of this compound, thiostrepton, or micrococcin to the reaction mixtures.
- Incubate the reactions to allow for transcription and translation.
3. Measurement of Protein Synthesis:
- Quantify the amount of newly synthesized reporter protein. This can be done by measuring radioactivity (for labeled amino acids), fluorescence (for fluorescent proteins), or enzymatic activity (for enzymes like luciferase).
4. Data Analysis:
- Plot the level of protein synthesis against the antibiotic concentration.
- Determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).
- A resistant ribosomal preparation would show a significantly higher IC50 value for all three thiopeptides compared to a susceptible one.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Berninamycin A versus other antibiotics against Gram-positive bacteria.
A Comparative Analysis of Efficacy with Vancomycin, Daptomycin, and Linezolid
In the landscape of rising antibiotic resistance, the search for novel antimicrobial agents is paramount. Berninamycin A, a member of the thiopeptide class of antibiotics, has demonstrated significant potential as a potent inhibitor of Gram-positive bacteria. This guide provides a comprehensive comparison of the in vitro efficacy of this compound against that of established antibiotics: vancomycin, daptomycin, and linezolid. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic promise.
Mechanism of Action: A Tale of Two Targets
The efficacy of an antibiotic is intrinsically linked to its mechanism of action. This compound exerts its antibacterial effect by inhibiting protein synthesis, a fundamental process for bacterial survival.[1][2][3] Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit, interfering with the function of the ribosomal A site.[1][2] This action is similar to that of thiostrepton, another thiopeptide antibiotic.
In contrast, the comparator antibiotics utilize different cellular targets:
-
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
-
Daptomycin: This cyclic lipopeptide disrupts the bacterial cell membrane potential, leading to a rapid bactericidal effect.
-
Linezolid: As an oxazolidinone, linezolid inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit at a site distinct from other protein synthesis inhibitors.
Caption: Mechanisms of Action for this compound and Comparator Antibiotics.
Comparative In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of this compound and the comparator antibiotics against key Gram-positive pathogens. It is important to note that direct comparative studies for this compound against this specific panel of bacteria are limited. The presented MIC values for this compound are derived from available literature and may not have been determined using the exact same methodology as the comparator data.
Table 1: MIC (µg/mL) against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| This compound | Not Reported | 12.5 |
| Vancomycin | 0.5 - 2.0 | 0.5 - 2.0 |
| Daptomycin | 0.25 - 1.0 | 0.25 - 1.0 |
| Linezolid | 1.0 - 4.0 | 1.0 - 4.0 |
Table 2: MIC (µg/mL) against Enterococcus faecalis
| Antibiotic | Vancomycin-Susceptible E. faecalis (VSE) | Vancomycin-Resistant E. faecalis (VRE) |
| This compound | Not Reported | Not Reported |
| Vancomycin | 1.0 - 4.0 | >256 |
| Daptomycin | 1.0 - 4.0 | 1.0 - 4.0 |
| Linezolid | 1.0 - 4.0 | 1.0 - 4.0 |
Table 3: MIC (µg/mL) against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible S. pneumoniae (PSSP) | Penicillin-Resistant S. pneumoniae (PRSP) |
| This compound | Not Reported | Not Reported |
| Vancomycin | ≤0.5 | ≤0.5 |
| Daptomycin | ≤0.06 - 0.5 | ≤0.06 - 0.5 |
| Linezolid | 0.5 - 2.0 | 0.5 - 2.0 |
Note: The MIC for this compound against MRSA was converted from µM to µg/mL assuming a molecular weight of approximately 1146 g/mol .
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.
Caption: Workflow for Broth Microdilution MIC Assay.
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
3. Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the microtiter plates at 35 ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Quality Control: Standard ATCC® quality control strains should be tested concurrently to ensure the accuracy and reproducibility of the results. Recommended strains include:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
Conclusion
This compound demonstrates potent in vitro activity against Gram-positive bacteria, including MRSA. While direct comparative data against a comprehensive panel of pathogens is still emerging, its unique mechanism of action targeting protein synthesis presents a promising avenue for combating infections caused by drug-resistant strains. Further research is warranted to fully elucidate its clinical potential and to establish a broader profile of its efficacy against a wider range of Gram-positive pathogens. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to address the global challenge of antibiotic resistance.
References
Confirming the role of 23S rRNA methylation in Berninamycin A resistance.
A Comparative Guide for Researchers and Drug Development Professionals
Berninamycin A, a member of the thiopeptide class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its efficacy, however, is challenged by a highly specific resistance mechanism developed by the producing organism, Streptomyces bernensis, and potentially other bacteria. This guide provides a comparative analysis of the primary mechanism of this compound resistance—methylation of 23S ribosomal RNA (rRNA)—and contrasts it with an alternative resistance strategy observed for other thiopeptide antibiotics. Experimental data and detailed protocols are provided to facilitate further research in this area.
Mechanism of Action and Resistance Overview
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, specifically to a complex formed by 23S rRNA and the ribosomal protein L11.[1][2] This binding event obstructs the function of the ribosomal A site, thereby inhibiting protein synthesis.[1][2]
The primary and most well-documented mechanism of resistance to this compound is the enzymatic methylation of the 23S rRNA at the antibiotic's binding site.[2] This modification, carried out by a specific rRNA methyltransferase, prevents this compound from binding to the ribosome, rendering the bacterium resistant to its effects. The biosynthetic gene cluster of S. bernensis notably contains a gene encoding for such a 23S rRNA methyltransferase, providing the organism with an innate self-resistance mechanism.
An alternative mechanism of resistance to some thiopeptide antibiotics involves mutations in the gene encoding the ribosomal protein L11 (rplK). These mutations can alter the structure of the L11 protein, thereby reducing the binding affinity of the antibiotic to the ribosome. While this mechanism has been identified for other thiopeptides, 23S rRNA methylation remains the confirmed resistance pathway for this compound.
Comparative Analysis of Resistance Mechanisms
To provide a clear comparison, the following table summarizes the key features of the two primary resistance mechanisms against thiopeptide antibiotics.
| Feature | 23S rRNA Methylation (this compound) | Ribosomal Protein L11 Mutation (Other Thiopeptides) |
| Molecular Target | 23S ribosomal RNA | Ribosomal protein L11 |
| Mechanism | Enzymatic addition of a methyl group to a specific nucleotide in the 23S rRNA, sterically hindering antibiotic binding. | Alteration of the L11 protein structure through mutation, reducing the affinity of the antibiotic-ribosome interaction. |
| Conferring Gene | 23S rRNA methyltransferase | rplK (gene for L11 protein) |
| Resistance Level | Typically high-level resistance. | Can range from moderate to high-level resistance. |
| Fitness Cost | Generally considered to have a low fitness cost to the bacterium. | Mutations in essential ribosomal proteins can sometimes lead to reduced growth rates or impaired ribosome function. |
Quantitative Data Summary
| Strain Type | Expected this compound MIC | Reference |
| Susceptible (Unmethylated 23S rRNA) | Low (e.g., 6.3 µM for Bacillus subtilis) | |
| Resistant (Methylated 23S rRNA) | High (Expected to be significantly higher than the susceptible strain) | |
| Resistant (L11 Mutant - hypothetical for this compound) | Variable (Potentially moderate to high increase in MIC) |
Experimental Protocols
To aid in the experimental validation of this compound resistance mechanisms, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest (e.g., a susceptible wild-type strain and a potentially resistant mutant) in appropriate liquid medium overnight at the optimal temperature.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a series of two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubate the plate at the optimal growth temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
In Vitro Transcription/Translation Assay
Objective: To quantify the inhibitory effect of this compound on protein synthesis.
Methodology:
-
System Components:
-
Utilize a commercially available E. coli S30 extract system for coupled transcription/translation or a reconstituted PURE system.
-
A DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase).
-
Amino acid mix, including a radiolabeled amino acid (e.g., [³⁵S]-methionine) or a substrate for a colorimetric/luminescent assay.
-
-
Reaction Setup:
-
In a microfuge tube, combine the S30 extract or PURE system components, the DNA template, and the amino acid mix.
-
Add varying concentrations of this compound to different reaction tubes. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.
-
-
Quantification of Protein Synthesis:
-
Radiolabeling: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Gene Assay: Measure the activity of the reporter enzyme (e.g., luminescence for luciferase, absorbance for β-galactosidase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control.
-
23S rRNA Methyltransferase Activity Assay
Objective: To detect and quantify the methylation of 23S rRNA by a specific methyltransferase.
Methodology:
-
Preparation of Substrates:
-
Prepare a substrate RNA corresponding to the this compound binding site on the 23S rRNA. This can be generated by in vitro transcription.
-
Purify the putative 23S rRNA methyltransferase enzyme.
-
-
Methylation Reaction:
-
In a reaction buffer, combine the RNA substrate, the purified methyltransferase, and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM).
-
Include a negative control reaction without the enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Quantification of Methylation:
-
Spot the reaction mixture onto a filter paper disc.
-
Wash the filter paper to remove unincorporated [¹⁴C]-SAM.
-
Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
-
Alternative (Non-radioactive) Method:
-
Perform the methylation reaction with non-labeled SAM.
-
Digest the RNA into nucleosides.
-
Analyze the nucleoside composition by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the methylated nucleotide.
-
Visualizing the Resistance Mechanism
The following diagram illustrates the mechanism of this compound action and the role of 23S rRNA methylation in conferring resistance.
Caption: Mechanism of this compound resistance via 23S rRNA methylation.
This guide provides a foundational understanding of the critical role of 23S rRNA methylation in conferring resistance to this compound. The presented data and protocols are intended to support further investigation into this important antibiotic resistance mechanism and to aid in the development of strategies to overcome it.
References
A Comparative Analysis of the Bioactivity of Natural Berninamycin A and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Berninamycin A, a complex thiopeptide antibiotic produced by Streptomyces bernensis, has garnered significant interest for its potent activity against Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, targeting the bacterial ribosome, makes it a compelling scaffold for the development of novel antibacterial agents. This guide provides a comparative overview of the bioactivity of natural this compound and several of its synthetic derivatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.
Executive Summary
Natural this compound exhibits robust antibacterial activity against key Gram-positive pathogens. Structure-activity relationship studies, facilitated by the synthesis of various derivatives, have revealed critical insights into its function. Notably, the macrocyclic structure of this compound is paramount for its bioactivity. Synthetic derivatives with alterations to this core structure, such as linearization or specific amino acid substitutions, have demonstrated significantly reduced or completely abolished antibacterial efficacy. This underscores the rigid conformational requirements for effective binding to its ribosomal target.
Data Presentation: Comparative Bioactivity
The following table summarizes the available quantitative data on the bioactivity of natural this compound and its synthetic derivatives, primarily focusing on Minimum Inhibitory Concentration (MIC) values against common Gram-positive bacteria.
| Compound | Type | Modification | Test Organism | MIC (µM) | Reference |
| This compound | Natural | - | Bacillus subtilis | 6.3 | [1][2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [1][2] | |||
| Berninamycin B | Natural | Lacks hydroxylation at Valine-7 | Not specified | Less potent than this compound (qualitative) | [3] |
| Berninamycin C | Natural | Postulated to have only one dehydroalanine unit | Not specified | Data not available | |
| Berninamycin D | Natural | Two fewer dehydroalanine units | Not specified | Data not available | |
| Berninamycin E | Natural | Analogue with molecular formula C51H53N15O15S | Not specified | Data not available | |
| T3A Mutant | Synthetic | Threonine at position 3 replaced by Alanine | Bacillus subtilis | > 400 | |
| S. venezuelae Analog | Synthetic | Contains a methyloxazoline instead of a methyloxazole | Bacillus subtilis | > 200 | |
| Berninamycin J | Synthetic | Linearized form | Not specified | Less potent than Berninamycins A and B (qualitative) | |
| Berninamycin K | Synthetic | Linearized form | Not specified | Less potent than Berninamycins A and B (qualitative) |
Mechanism of Action: Ribosomal Inhibition
This compound exerts its antibacterial effect by inhibiting protein synthesis. It specifically binds to the 50S ribosomal subunit, targeting a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event obstructs the function of the ribosomal A site, a critical location for the delivery of aminoacyl-tRNA during translation, thereby halting peptide chain elongation. The mechanism is similar to that of another well-known thiopeptide antibiotic, thiostrepton.
Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Culture: Grow the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
b. Experimental Workflow:
Workflow for MIC determination by broth microdilution.
c. Detailed Steps:
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Ribosome Binding Assay (Filter Binding Method)
This assay determines the ability of this compound and its derivatives to bind to the bacterial 50S ribosomal subunit.
a. Preparation of Materials:
-
Ribosomes: Purified 70S ribosomes or 50S ribosomal subunits from a relevant bacterial strain (e.g., E. coli or B. subtilis).
-
Radiolabeled Ligand: [3H]-Berninamycin A or a fluorescently labeled derivative.
-
Binding Buffer: A buffer that maintains the integrity and activity of the ribosomes (e.g., Tris-HCl buffer with MgCl2, KCl, and DTT).
-
Nitrocellulose and Glass Fiber Filters: For separating ribosome-bound from free ligand.
-
Scintillation Counter: For quantifying radioactivity.
b. Experimental Workflow:
Workflow for a competitive ribosome binding assay.
c. Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine a fixed concentration of ribosomes and radiolabeled this compound with varying concentrations of the unlabeled test derivative in the binding buffer.
-
Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound ligand will be retained on the filter, while the free ligand will pass through.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radiolabeled ligand bound to the ribosomes. By plotting the radioactivity against the concentration of the unlabeled competitor, the IC50 (the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding) can be determined, providing a measure of the binding affinity of the test derivative.
Conclusion
The available data strongly indicate that the macrocyclic structure of this compound is indispensable for its antibacterial activity. Synthetic modifications that disrupt this structure, such as linearization or key amino acid substitutions, lead to a dramatic loss of function. This highlights the precise structural requirements for the interaction between this compound and its ribosomal target. Future research should focus on synthesizing derivatives that maintain the core macrocyclic scaffold while introducing modifications to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of novel this compound analogs.
References
- 1. pnas.org [pnas.org]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Review of Thiopeptide Antibiotics: Berninamycin A and its Congeners
Thiopeptide antibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against a range of bacterial pathogens, particularly Gram-positive organisms.[1][2] Their unique chemical structures, characterized by a macrocyclic core containing thiazole rings and dehydroamino acids, underpin a common mechanism of action: the inhibition of bacterial protein synthesis.[1] This review provides a comparative analysis of Berninamycin A alongside other prominent thiopeptides—thiostrepton, nosiheptide, and micrococcin P1—focusing on their antibacterial performance, mechanisms of action, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting the Bacterial Ribosome
The primary target of thiopeptide antibiotics is the bacterial 70S ribosome, specifically the 50S large subunit.[1][3] this compound, thiostrepton, nosiheptide, and micrococcin P1 all bind to a conserved region on the 50S subunit, a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding site is crucial for the function of translational GTPases, such as elongation factor G (EF-G) and elongation factor Tu (EF-Tu).
By binding to this site, these antibiotics sterically hinder the association of elongation factors with the ribosome, thereby disrupting key steps in protein synthesis. The mode of action for this compound is closely related to that of thiostrepton. Both antibiotics affect various functions of the ribosomal A site. Similarly, nosiheptide's mechanism is nearly identical to that of thiostrepton, inhibiting the functions of elongation factors Tu and G. Micrococcin P1 also inhibits protein synthesis by binding to the L11-23S rRNA complex and interfering with the binding of elongation factors.
The following diagram illustrates the general mechanism of action for these thiopeptide antibiotics.
Caption: Mechanism of thiopeptide antibiotic action.
Comparative Antibacterial Activity
Thiopeptide antibiotics exhibit potent activity primarily against Gram-positive bacteria, including clinically important multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their efficacy against Gram-negative bacteria is generally limited due to the outer membrane acting as a permeability barrier.
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound, thiostrepton, nosiheptide, and micrococcin P1 against selected bacterial strains as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in testing methodologies and strains across different studies.
| Antibiotic | Staphylococcus aureus | Enterococcus faecalis | Streptococcus pyogenes | Clostridium difficile | Mycobacterium tuberculosis |
| This compound | 10.9 µM (MRSA) | - | - | - | - |
| Thiostrepton | Broad-spectrum vs. Gram-positive | - | - | - | - |
| Nosiheptide | ≤ 0.25 mg/L (MRSA) | Active | - | Active | MICs < 1 µg/mL |
| Micrococcin P1 | 2 µg/mL | 1 µg/mL | 1 µg/mL | Active | Active |
Experimental Protocols
The evaluation of thiopeptide antibiotics relies on standardized microbiological and biochemical assays. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solution: Dissolve the thiopeptide antibiotic in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Ribosome Binding Assay
This assay is used to demonstrate the direct interaction of the thiopeptide with the bacterial ribosome.
Protocol Outline:
-
Isolation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) through differential centrifugation.
-
Radiolabeling (Optional): If a radiolabeled thiopeptide is available, it can be used for direct binding studies.
-
Competition Binding Assay:
-
Incubate a fixed concentration of a known radiolabeled ligand that binds to the same site (e.g., [³H]thiostrepton) with the isolated ribosomes.
-
Add increasing concentrations of the unlabeled competitor thiopeptide (e.g., this compound).
-
Measure the displacement of the radiolabeled ligand.
-
-
Separation of Bound and Free Ligand: Use a technique such as filter binding or ultracentrifugation to separate ribosome-bound ligand from the free ligand.
-
Quantification: Quantify the amount of bound radiolabeled ligand using scintillation counting. A decrease in the bound radiolabeled ligand with increasing concentrations of the unlabeled thiopeptide indicates competition for the same binding site.
In Vitro Translation Inhibition Assay
This assay measures the ability of the antibiotic to inhibit protein synthesis in a cell-free system.
Protocol Outline:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a bacterial strain (e.g., E. coli) which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).
-
Assay Reaction: Set up a reaction mixture containing the S30 extract, a messenger RNA (mRNA) template (e.g., poly(U)), radiolabeled amino acids (e.g., [¹⁴C]phenylalanine), and an energy source (ATP, GTP).
-
Addition of Antibiotic: Add varying concentrations of the thiopeptide antibiotic to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
-
Precipitation and Measurement: Precipitate the newly synthesized radiolabeled polypeptides using an acid (e.g., trichloroacetic acid), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A reduction in the amount of incorporated radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.
Conclusion
This compound and other thiopeptide antibiotics like thiostrepton, nosiheptide, and micrococcin P1 represent a valuable class of natural products with a potent and specific mechanism of action against Gram-positive bacteria. Their ability to inhibit protein synthesis by targeting a conserved site on the bacterial ribosome makes them attractive candidates for further drug development, especially in an era of increasing antibiotic resistance. The experimental protocols outlined provide a framework for the continued investigation and comparative evaluation of these and other novel thiopeptide antibiotics. Further research focusing on improving their solubility and pharmacokinetic properties could pave the way for their clinical application in treating challenging bacterial infections.
References
Safety Operating Guide
Proper Disposal of Berninamycin A: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Berninamycin A, a potent thiopeptide antibiotic. This guide provides procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative that researchers, scientists, and drug development professionals treat this compound as a hazardous substance with unknown toxicity. Adherence to stringent disposal protocols is crucial to mitigate potential environmental and health risks. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Key Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves |
| Handling Environment | Certified chemical fume hood |
| Solid Waste Containment | Labeled, leak-proof container |
| Liquid Waste Containment | Labeled, leak-proof, shatter-resistant container compatible with solvents (e.g., DMF, DMSO, ethanol) |
| Recommended Disposal Method | High-temperature incineration by a licensed hazardous waste contractor |
| Emergency Procedure | Follow institution's spill response protocol and contact EHS immediately |
Step-by-Step Disposal Protocol
1. Immediate Safety and Handling: Always handle this compound within a certified chemical fume hood to prevent inhalation exposure. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection: Proper segregation of waste is critical to prevent unintended chemical reactions.
-
Solid Waste: All solid materials contaminated with this compound, such as unused powder, pipette tips, and vials, must be collected in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, shatter-resistant container that is compatible with the solvents used.
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the name of the responsible researcher or lab.
3. Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending disposal.
4. Final Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. Contact your institution's EHS department to arrange for pickup and disposal. High-temperature incineration is the recommended method to ensure the complete destruction of this biologically active compound.
Under no circumstances should this compound or its solutions be discharged into drains or general waste streams.
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the safe and compliant disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Berninamycin A
Ann Arbor, Michigan - To ensure the safety of researchers and laboratory personnel, this document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling Berninamycin A. This guide is intended for drug development professionals, scientists, and researchers working with this potent cyclic thiopeptide antibiotic.
This compound is a solid substance that should be considered hazardous until more comprehensive toxicological data is available.[1] As a precaution, it is recommended to handle this compound with the same care as other potent active pharmaceutical ingredients (APIs).
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Required PPE |
| Receiving and Storage | - Nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (in a certified chemical fume hood or ventilated balance enclosure) | - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or chemical splash goggles- N95 respirator (or higher) |
| Solubilization and Dilution (in a certified chemical fume hood) | - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or chemical splash goggles |
| General Handling of Solutions | - Nitrile gloves- Laboratory coat- Safety glasses |
Operational Plan: From Receipt to Experiment
Adherence to a strict, step-by-step operational plan is critical for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear single-use nitrile gloves and a lab coat during inspection.
-
If the container is compromised, place it in a sealed, labeled bag and consult your institution's Environmental Health and Safety (EHS) department.
2. Storage:
-
Store this compound at -20°C in a tightly sealed container.[1][2][3]
-
The storage area should be clearly labeled as containing a potent compound.
-
Restrict access to authorized personnel only.
3. Weighing and Aliquoting:
-
All handling of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Before starting, decontaminate the work surface.
-
Wear double nitrile gloves, a disposable gown, and safety goggles. An N95 respirator is also required.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid creating airborne dust.
-
After weighing, carefully seal the primary container and decontaminate the exterior.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution.
4. Solubilization:
-
This compound is soluble in DMF and DMSO and moderately soluble in ethanol.[2]
-
Conduct all solubilization procedures within a certified chemical fume hood.
-
Wear double nitrile gloves, a disposable gown, and safety goggles.
-
Add the solvent slowly to the solid to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until fully dissolved.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the potential for antimicrobial resistance.
1. Solid Waste:
-
All solid waste, including used weighing papers, contaminated gloves, gowns, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
This container should be lined with a heavy-duty plastic bag.
-
Do not mix with general laboratory waste.
2. Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a sealed, leak-proof hazardous waste container.
-
Label the container clearly with "Hazardous Waste: this compound".
-
Do not pour any liquid waste containing this compound down the drain.
3. Decontamination:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has come into contact with this compound.
-
Wash with a suitable solvent to remove the compound, followed by a thorough cleaning with a laboratory detergent and water.
4. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 58798-97-3 | |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | |
| Molecular Weight | 1146.1 g/mol | |
| Physical State | Solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMF and DMSO; moderately soluble in ethanol |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
